Methylenedihydrotanshinquinone
Description
The exact mass of the compound this compound is 280.109944368 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYCZFYFKWTPQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone (B1631873) is a bioactive diterpenoid belonging to the tanshinone family of natural products. These compounds, primarily isolated from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention in the scientific community for their diverse pharmacological activities, including cardiovascular protection, anti-inflammatory effects, and potential as anticancer agents. This technical guide provides a comprehensive overview of the synthesis of this compound, covering both the biosynthetic pathway and chemical synthesis strategies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the tanshinone scaffold.
Biosynthetic Pathway of Tanshinones
The biosynthesis of tanshinones is a complex process that originates from the general terpenoid pathway and involves a series of enzymatic cyclizations and oxidative modifications. While the complete biosynthetic pathway to this compound is not fully elucidated, key steps leading to the core tanshinone structure have been identified.
The biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1] These precursors are then utilized to build the C20 diterpenoid backbone.
Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)
IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1] This reaction is catalyzed by GGPP synthase (GGPPS).
Cyclization to Miltiradiene (B1257523)
The first committed step in tanshinone biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic diterpene skeleton of miltiradiene. This two-step process is catalyzed by two distinct terpene synthases:
-
Copalyl Diphosphate Synthase (CPS): SmCPS1 initiates the cyclization of GGPP to form copalyl diphosphate (CPP).[2]
-
Kaurene Synthase-Like (KSL) enzyme: SmKSL1 then converts CPP into the final cyclized product, miltiradiene.[2]
Oxidation of Miltiradiene to Ferruginol (B158077)
Miltiradiene serves as a crucial intermediate that undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes. The first key oxidative step is the conversion of miltiradiene to ferruginol.
-
CYP76AH1: This cytochrome P450 enzyme has been identified as a ferruginol synthase, catalyzing a four-electron oxidation cascade on miltiradiene to produce ferruginol.[3][4][5] This step involves both aromatization of the C-ring and hydroxylation at the C-12 position.
Late-Stage Modifications of the Tanshinone Skeleton
Following the formation of ferruginol, a series of further oxidative reactions occur to generate the diverse array of tanshinone structures. While the specific enzymes and sequence of events leading to this compound are still under investigation, several other CYP enzymes have been implicated in the modification of the tanshinone core.
-
CYP76AH3 and CYP76AK1: These enzymes are known to be involved in the structural modification of ferruginol, leading to the formation of more complex tanshinones like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol.[6] The promiscuity of these enzymes contributes to the bifurcation of the biosynthetic pathway, leading to a variety of tanshinone derivatives.[7]
The formation of the characteristic furan (B31954) or dihydrofuran ring and the specific methylenedioxy bridge of this compound likely involves further, yet to be identified, enzymatic steps.
The following diagram illustrates the established biosynthetic pathway from GGPP to ferruginol.
Chemical Synthesis of Tanshinones
The chemical synthesis of tanshinones provides an alternative route to these valuable compounds and allows for the generation of novel analogs for structure-activity relationship studies. Several total syntheses of tanshinones, such as tanshinone I and tanshinone IIA, have been reported, which share key structural features with this compound. These synthetic strategies often rely on the construction of the core phenanthrenequinone (B147406) scaffold followed by the annulation of the furan ring.
A common and effective strategy for the synthesis of the tanshinone core involves a Diels-Alder reaction. For instance, the synthesis of tanshinone I has been achieved through the reaction of 2-methylstyrene (B165405) with 2-methoxy-1,4-benzoquinone.[8] This cycloaddition directly constructs the 1,4-phenanthrenedione (B1198637) skeleton. Subsequent demethylation and a Feist-Bénary reaction with chloroacetone (B47974) are then employed to form the furan ring, completing the synthesis.[8]
The following diagram outlines a general workflow for the chemical synthesis of a tanshinone core structure.
Quantitative Data
The production of tanshinone precursors has been achieved in heterologous systems, providing a platform for the sustainable production of these compounds. The table below summarizes some of the reported yields for key intermediates in the biosynthetic pathway.
| Compound | Host Organism | Production Titer | Reference |
| Miltiradiene | Saccharomyces cerevisiae | 4.2 mg/L | [9] |
| Ferruginol | Saccharomyces cerevisiae | 10.5 mg/L | [3][4] |
In chemical synthesis, the overall yield of tanshinone I via a three-step route involving a Diels-Alder reaction was reported to be approximately 18.5%.[8]
Experimental Protocols
Heterologous Production of Ferruginol in Saccharomyces cerevisiae
The following is a general protocol for the heterologous production of ferruginol in yeast, based on published methods.[3][4]
1. Strain Construction:
-
A suitable Saccharomyces cerevisiae strain (e.g., WAT11) is used as the host.
-
The genes for SmCPS1, SmKSL1, and CYP76AH1, along with a cytochrome P450 reductase (CPR) gene (e.g., from Arabidopsis thaliana or Salvia miltiorrhiza), are cloned into appropriate yeast expression vectors.
-
The expression vectors are transformed into the yeast host strain.
2. Culture Conditions:
-
Transformed yeast cells are grown in a suitable selective medium to maintain the plasmids.
-
For protein expression and ferruginol production, cells are typically grown in a rich medium (e.g., YPD) at 30°C with shaking.
-
The culture is induced at a specific cell density (e.g., OD600 of 0.8) by adding an inducer (e.g., galactose) if using an inducible promoter system.
3. Ferruginol Extraction and Analysis:
-
After a defined period of cultivation (e.g., 48-72 hours), the yeast cells are harvested by centrifugation.
-
The cell pellet is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of ferruginol.
Chemical Synthesis of Tanshinone I (General Procedure)
The following outlines the key steps for the chemical synthesis of tanshinone I.[8]
1. Diels-Alder Reaction:
-
A solution of 2-methylstyrene and 2-methoxy-1,4-benzoquinone in toluene (B28343) is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product (1,4-phenanthrenedione intermediate) is purified by column chromatography.
2. Demethylation:
-
The purified intermediate is dissolved in ethanol, and an aqueous solution of sodium hydroxide (B78521) is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is neutralized with acid, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the demethylated phenanthrenedione.
3. Feist-Bénary Furan Annulation:
-
The demethylated intermediate is dissolved in a mixture of acetic acid and ammonium (B1175870) acetate.
-
Chloroacetone is added, and the mixture is heated.
-
After cooling, the reaction mixture is poured into water, and the product is extracted.
-
The crude tanshinone I is purified by column chromatography to yield the final product.
Conclusion
The synthesis of this compound and other tanshinones remains an active area of research, driven by their significant therapeutic potential. While the early steps of the biosynthetic pathway have been elucidated, further investigation is required to identify the enzymes responsible for the late-stage modifications that generate the vast diversity of tanshinone structures. Chemical synthesis provides a powerful tool for accessing these molecules and creating novel derivatives. The information compiled in this guide offers a solid foundation for researchers to build upon in their efforts to understand and harness the synthetic pathways of these important natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a bioactive diterpenoid belonging to the tanshinone family of natural products. These compounds, primarily isolated from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention in the scientific community for their diverse pharmacological activities, including cardiovascular protection, anti-inflammatory effects, and potential as anticancer agents. This technical guide provides a comprehensive overview of the synthesis of this compound, covering both the biosynthetic pathway and chemical synthesis strategies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the tanshinone scaffold.
Biosynthetic Pathway of Tanshinones
The biosynthesis of tanshinones is a complex process that originates from the general terpenoid pathway and involves a series of enzymatic cyclizations and oxidative modifications. While the complete biosynthetic pathway to this compound is not fully elucidated, key steps leading to the core tanshinone structure have been identified.
The biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) pathway in plastids.[1] These precursors are then utilized to build the C20 diterpenoid backbone.
Formation of Geranylgeranyl Diphosphate (GGPP)
IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1] This reaction is catalyzed by GGPP synthase (GGPPS).
Cyclization to Miltiradiene
The first committed step in tanshinone biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic diterpene skeleton of miltiradiene. This two-step process is catalyzed by two distinct terpene synthases:
-
Copalyl Diphosphate Synthase (CPS): SmCPS1 initiates the cyclization of GGPP to form copalyl diphosphate (CPP).[2]
-
Kaurene Synthase-Like (KSL) enzyme: SmKSL1 then converts CPP into the final cyclized product, miltiradiene.[2]
Oxidation of Miltiradiene to Ferruginol
Miltiradiene serves as a crucial intermediate that undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes. The first key oxidative step is the conversion of miltiradiene to ferruginol.
-
CYP76AH1: This cytochrome P450 enzyme has been identified as a ferruginol synthase, catalyzing a four-electron oxidation cascade on miltiradiene to produce ferruginol.[3][4][5] This step involves both aromatization of the C-ring and hydroxylation at the C-12 position.
Late-Stage Modifications of the Tanshinone Skeleton
Following the formation of ferruginol, a series of further oxidative reactions occur to generate the diverse array of tanshinone structures. While the specific enzymes and sequence of events leading to this compound are still under investigation, several other CYP enzymes have been implicated in the modification of the tanshinone core.
-
CYP76AH3 and CYP76AK1: These enzymes are known to be involved in the structural modification of ferruginol, leading to the formation of more complex tanshinones like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol.[6] The promiscuity of these enzymes contributes to the bifurcation of the biosynthetic pathway, leading to a variety of tanshinone derivatives.[7]
The formation of the characteristic furan or dihydrofuran ring and the specific methylenedioxy bridge of this compound likely involves further, yet to be identified, enzymatic steps.
The following diagram illustrates the established biosynthetic pathway from GGPP to ferruginol.
Chemical Synthesis of Tanshinones
The chemical synthesis of tanshinones provides an alternative route to these valuable compounds and allows for the generation of novel analogs for structure-activity relationship studies. Several total syntheses of tanshinones, such as tanshinone I and tanshinone IIA, have been reported, which share key structural features with this compound. These synthetic strategies often rely on the construction of the core phenanthrenequinone scaffold followed by the annulation of the furan ring.
A common and effective strategy for the synthesis of the tanshinone core involves a Diels-Alder reaction. For instance, the synthesis of tanshinone I has been achieved through the reaction of 2-methylstyrene with 2-methoxy-1,4-benzoquinone.[8] This cycloaddition directly constructs the 1,4-phenanthrenedione skeleton. Subsequent demethylation and a Feist-Bénary reaction with chloroacetone are then employed to form the furan ring, completing the synthesis.[8]
The following diagram outlines a general workflow for the chemical synthesis of a tanshinone core structure.
Quantitative Data
The production of tanshinone precursors has been achieved in heterologous systems, providing a platform for the sustainable production of these compounds. The table below summarizes some of the reported yields for key intermediates in the biosynthetic pathway.
| Compound | Host Organism | Production Titer | Reference |
| Miltiradiene | Saccharomyces cerevisiae | 4.2 mg/L | [9] |
| Ferruginol | Saccharomyces cerevisiae | 10.5 mg/L | [3][4] |
In chemical synthesis, the overall yield of tanshinone I via a three-step route involving a Diels-Alder reaction was reported to be approximately 18.5%.[8]
Experimental Protocols
Heterologous Production of Ferruginol in Saccharomyces cerevisiae
The following is a general protocol for the heterologous production of ferruginol in yeast, based on published methods.[3][4]
1. Strain Construction:
-
A suitable Saccharomyces cerevisiae strain (e.g., WAT11) is used as the host.
-
The genes for SmCPS1, SmKSL1, and CYP76AH1, along with a cytochrome P450 reductase (CPR) gene (e.g., from Arabidopsis thaliana or Salvia miltiorrhiza), are cloned into appropriate yeast expression vectors.
-
The expression vectors are transformed into the yeast host strain.
2. Culture Conditions:
-
Transformed yeast cells are grown in a suitable selective medium to maintain the plasmids.
-
For protein expression and ferruginol production, cells are typically grown in a rich medium (e.g., YPD) at 30°C with shaking.
-
The culture is induced at a specific cell density (e.g., OD600 of 0.8) by adding an inducer (e.g., galactose) if using an inducible promoter system.
3. Ferruginol Extraction and Analysis:
-
After a defined period of cultivation (e.g., 48-72 hours), the yeast cells are harvested by centrifugation.
-
The cell pellet is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of ferruginol.
Chemical Synthesis of Tanshinone I (General Procedure)
The following outlines the key steps for the chemical synthesis of tanshinone I.[8]
1. Diels-Alder Reaction:
-
A solution of 2-methylstyrene and 2-methoxy-1,4-benzoquinone in toluene is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product (1,4-phenanthrenedione intermediate) is purified by column chromatography.
2. Demethylation:
-
The purified intermediate is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is neutralized with acid, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the demethylated phenanthrenedione.
3. Feist-Bénary Furan Annulation:
-
The demethylated intermediate is dissolved in a mixture of acetic acid and ammonium acetate.
-
Chloroacetone is added, and the mixture is heated.
-
After cooling, the reaction mixture is poured into water, and the product is extracted.
-
The crude tanshinone I is purified by column chromatography to yield the final product.
Conclusion
The synthesis of this compound and other tanshinones remains an active area of research, driven by their significant therapeutic potential. While the early steps of the biosynthetic pathway have been elucidated, further investigation is required to identify the enzymes responsible for the late-stage modifications that generate the vast diversity of tanshinone structures. Chemical synthesis provides a powerful tool for accessing these molecules and creating novel derivatives. The information compiled in this guide offers a solid foundation for researchers to build upon in their efforts to understand and harness the synthetic pathways of these important natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Core Mechanism of Action of Tanshinone Derivatives: An In-depth Technical Guide
Disclaimer: This document summarizes the known mechanisms of action for various tanshinone compounds, a class of bioactive molecules isolated from Salvia miltiorrhiza. Due to the limited availability of specific research on Methylenedihydrotanshinquinone , this guide extrapolates findings from structurally related tanshinones, such as Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, to infer its potential biological activities. The information presented should be considered within this context and serve as a foundation for future targeted research.
Tanshinones have garnered significant interest in the scientific community for their pleiotropic pharmacological effects, particularly their anti-cancer and anti-inflammatory properties. These effects are mediated through the modulation of a complex network of signaling pathways that regulate fundamental cellular processes, including cell proliferation, apoptosis, and inflammation.
Anti-Cancer Mechanisms
The anti-tumor activity of tanshinones is a result of their ability to induce programmed cell death (apoptosis and autophagy), inhibit cell proliferation and metastasis, and suppress angiogenesis. These effects are achieved through the modulation of several key signaling pathways.
Tanshinones have been shown to induce apoptosis in a variety of cancer cell lines. This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of tanshinones are mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Tanshinone IIA and Cryptotanshinone have been reported to inhibit this pathway.[1][2] By downregulating the phosphorylation of Akt and mTOR, tanshinones can suppress the expression of anti-apoptotic proteins (e.g., Bcl-2) and promote the activity of pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1][3]
-
JAK/STAT3 Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another important signaling axis involved in cell proliferation and survival. Cryptotanshinone has been identified as a potent inhibitor of STAT3 phosphorylation and nuclear translocation.[3][4] This inhibition leads to the downregulation of STAT3 target genes that promote cell cycle progression (e.g., Cyclin D1) and prevent apoptosis (e.g., Survivin).[3] Dihydrotanshinone has also been shown to suppress the JAK2/STAT3 pathway in hepatocellular carcinoma.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is also implicated in tanshinone-induced apoptosis. For instance, Tanshinone IIA can induce apoptosis via the JNK pathway, leading to a cytochrome c-mediated caspase cascade.[6]
Tanshinones can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.
-
Cell Cycle Arrest: Tanshinone IIA has been shown to arrest the cell cycle at the S phase.[6] Dihydrotanshinone I can induce cell cycle arrest in the G0/G1 phase by downregulating the expression of CDK2, CDK4, cyclin D1, and cyclin E1, while upregulating p21.[7]
Tanshinones can also inhibit the spread of cancer cells and the formation of new blood vessels that supply tumors.
-
Inhibition of Migration and Invasion: Dihydrotanshinone I has been found to inhibit cell migration in osteosarcoma cells through the regulation of CD44 and chemokine signaling.[7]
-
Anti-Angiogenesis: Tanshinone IIA may block the VEGF/VEGFR signaling pathway, which is crucial for angiogenesis.[6]
Anti-Inflammatory Mechanisms
Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer and atherosclerosis. Tanshinones exhibit potent anti-inflammatory effects by targeting key inflammatory signaling pathways.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Tanshinone IIA has been shown to inhibit the activation of the NF-κB pathway by suppressing the degradation of IκBα.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]
-
TLR4/MyD88/NF-κB Pathway: Tanshinone IIA can also exert its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling cascade.[10][11][12]
Quantitative Data
The cytotoxic effects of various tanshinones have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes some of the reported IC50 values for different tanshinones across various cancer cell lines.
| Tanshinone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Cryptotanshinone | HeLa | Cervical Cancer | 17.55 | Not Specified | [13] |
| MCF-7 | Breast Cancer | 16.97 | Not Specified | [13] | |
| DU145 | Prostate Cancer | ~7 | Not Specified | [14] | |
| Tanshinone IIA | HeLa | Cervical Cancer | Not Specified | Not Specified | [13] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [13] | |
| LNCaP | Prostate Cancer | 50 | 24/48 | [15] | |
| A549 | Lung Cancer | Not Specified | Not Specified | [16] | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | [16] | |
| Dihydrotanshinone I | HCT116 | Colon Cancer | Not Specified | Not Specified | [17] |
| U-2 OS | Osteosarcoma | 2.5, 5.0, 7.5 | 24 | ||
| Tanshinone I | KB | Oral Epidermoid Carcinoma | >10 | Not Specified | [18][19] |
| KB/VCR | Oral Epidermoid Carcinoma (Vinblastine Resistant) | >10 | Not Specified | [18][19] | |
| U937, THP-1, SHI1 | Leukemia | Not Specified | Not Specified | [18][19] | |
| 1-hydroxy-tanshinone IIA | PC3 | Prostate Cancer | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [20] |
Experimental Protocols
The investigation of the mechanism of action of tanshinones involves a variety of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tanshinone derivative (e.g., 50, 100, 150, 200, 250 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., PBS or DMSO) should be included.[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[21]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[22]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells (e.g., 1x10^5 cells/well in a 6-well plate) and treat with the tanshinone derivative for the desired time.[21]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[21]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[22]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (e.g., 30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23][25]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[22]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by tanshinones.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by tanshinones, leading to apoptosis.
Caption: Cryptotanshinone inhibits the JAK/STAT3 pathway, suppressing proliferation.
Caption: Tanshinone IIA inhibits the NF-κB pathway to reduce inflammation.
References
- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 5. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 7. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 12. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 19. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sinobiological.com [sinobiological.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Core Mechanism of Action of Tanshinone Derivatives: An In-depth Technical Guide
Disclaimer: This document summarizes the known mechanisms of action for various tanshinone compounds, a class of bioactive molecules isolated from Salvia miltiorrhiza. Due to the limited availability of specific research on Methylenedihydrotanshinquinone , this guide extrapolates findings from structurally related tanshinones, such as Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, to infer its potential biological activities. The information presented should be considered within this context and serve as a foundation for future targeted research.
Tanshinones have garnered significant interest in the scientific community for their pleiotropic pharmacological effects, particularly their anti-cancer and anti-inflammatory properties. These effects are mediated through the modulation of a complex network of signaling pathways that regulate fundamental cellular processes, including cell proliferation, apoptosis, and inflammation.
Anti-Cancer Mechanisms
The anti-tumor activity of tanshinones is a result of their ability to induce programmed cell death (apoptosis and autophagy), inhibit cell proliferation and metastasis, and suppress angiogenesis. These effects are achieved through the modulation of several key signaling pathways.
Tanshinones have been shown to induce apoptosis in a variety of cancer cell lines. This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of tanshinones are mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Tanshinone IIA and Cryptotanshinone have been reported to inhibit this pathway.[1][2] By downregulating the phosphorylation of Akt and mTOR, tanshinones can suppress the expression of anti-apoptotic proteins (e.g., Bcl-2) and promote the activity of pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1][3]
-
JAK/STAT3 Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another important signaling axis involved in cell proliferation and survival. Cryptotanshinone has been identified as a potent inhibitor of STAT3 phosphorylation and nuclear translocation.[3][4] This inhibition leads to the downregulation of STAT3 target genes that promote cell cycle progression (e.g., Cyclin D1) and prevent apoptosis (e.g., Survivin).[3] Dihydrotanshinone has also been shown to suppress the JAK2/STAT3 pathway in hepatocellular carcinoma.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is also implicated in tanshinone-induced apoptosis. For instance, Tanshinone IIA can induce apoptosis via the JNK pathway, leading to a cytochrome c-mediated caspase cascade.[6]
Tanshinones can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.
-
Cell Cycle Arrest: Tanshinone IIA has been shown to arrest the cell cycle at the S phase.[6] Dihydrotanshinone I can induce cell cycle arrest in the G0/G1 phase by downregulating the expression of CDK2, CDK4, cyclin D1, and cyclin E1, while upregulating p21.[7]
Tanshinones can also inhibit the spread of cancer cells and the formation of new blood vessels that supply tumors.
-
Inhibition of Migration and Invasion: Dihydrotanshinone I has been found to inhibit cell migration in osteosarcoma cells through the regulation of CD44 and chemokine signaling.[7]
-
Anti-Angiogenesis: Tanshinone IIA may block the VEGF/VEGFR signaling pathway, which is crucial for angiogenesis.[6]
Anti-Inflammatory Mechanisms
Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer and atherosclerosis. Tanshinones exhibit potent anti-inflammatory effects by targeting key inflammatory signaling pathways.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Tanshinone IIA has been shown to inhibit the activation of the NF-κB pathway by suppressing the degradation of IκBα.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]
-
TLR4/MyD88/NF-κB Pathway: Tanshinone IIA can also exert its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling cascade.[10][11][12]
Quantitative Data
The cytotoxic effects of various tanshinones have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes some of the reported IC50 values for different tanshinones across various cancer cell lines.
| Tanshinone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Cryptotanshinone | HeLa | Cervical Cancer | 17.55 | Not Specified | [13] |
| MCF-7 | Breast Cancer | 16.97 | Not Specified | [13] | |
| DU145 | Prostate Cancer | ~7 | Not Specified | [14] | |
| Tanshinone IIA | HeLa | Cervical Cancer | Not Specified | Not Specified | [13] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [13] | |
| LNCaP | Prostate Cancer | 50 | 24/48 | [15] | |
| A549 | Lung Cancer | Not Specified | Not Specified | [16] | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | [16] | |
| Dihydrotanshinone I | HCT116 | Colon Cancer | Not Specified | Not Specified | [17] |
| U-2 OS | Osteosarcoma | 2.5, 5.0, 7.5 | 24 | ||
| Tanshinone I | KB | Oral Epidermoid Carcinoma | >10 | Not Specified | [18][19] |
| KB/VCR | Oral Epidermoid Carcinoma (Vinblastine Resistant) | >10 | Not Specified | [18][19] | |
| U937, THP-1, SHI1 | Leukemia | Not Specified | Not Specified | [18][19] | |
| 1-hydroxy-tanshinone IIA | PC3 | Prostate Cancer | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [20] |
Experimental Protocols
The investigation of the mechanism of action of tanshinones involves a variety of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tanshinone derivative (e.g., 50, 100, 150, 200, 250 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., PBS or DMSO) should be included.[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[21]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[22]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells (e.g., 1x10^5 cells/well in a 6-well plate) and treat with the tanshinone derivative for the desired time.[21]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[21]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[22]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (e.g., 30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23][25]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[22]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by tanshinones.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by tanshinones, leading to apoptosis.
Caption: Cryptotanshinone inhibits the JAK/STAT3 pathway, suppressing proliferation.
Caption: Tanshinone IIA inhibits the NF-κB pathway to reduce inflammation.
References
- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 5. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 7. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 12. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 19. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sinobiological.com [sinobiological.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In Vitro Profile of Methylenedihydrotanshinquinone: A Technical Overview for Drug Discovery
An In-depth Examination of the Preclinical Anti-Cancer and Anti-Inflammatory Potential of a Natural Diterpenoid Quinone
Methylenedihydrotanshinquinone, a natural product isolated from the dried root of Salvia miltiorrhiza (Danshen), has emerged as a molecule of interest for researchers in oncology and immunology. This technical guide synthesizes the available in vitro data on this compound, providing a resource for scientists and drug development professionals. The focus is on its cytotoxic and anti-inflammatory properties, with an emphasis on experimental methodologies and potential mechanisms of action.
Cytotoxic and Anti-Inflammatory Activities
Preliminary in vitro studies have indicated that this compound possesses cytotoxic activity.[1][2] While specific quantitative data such as IC50 values against a broad panel of cancer cell lines are not extensively documented in publicly available literature, its classification as a cytotoxic compound suggests potential as an anti-cancer agent.
Furthermore, this compound has demonstrated anti-inflammatory effects by inhibiting the expression of key pro-inflammatory cytokines.[3][4][5] Specifically, it has been shown to suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[3][4][5] This activity points towards its potential in managing inflammatory conditions, which are often implicated in the tumor microenvironment.
Data Summary
Due to the limited availability of specific quantitative data in the public domain, a comprehensive data table for this compound cannot be compiled at this time. Further primary research is required to establish a detailed profile of its potency and selectivity against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in comprehensive in vitro studies of this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a dose-response range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Analysis of Apoptosis-Related Proteins (Western Blot)
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.
Procedure:
-
Protein Extraction: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental protocols and the potential signaling pathway implicated in the anti-inflammatory activity of this compound, the following diagrams are provided.
References
In Vitro Profile of Methylenedihydrotanshinquinone: A Technical Overview for Drug Discovery
An In-depth Examination of the Preclinical Anti-Cancer and Anti-Inflammatory Potential of a Natural Diterpenoid Quinone
Methylenedihydrotanshinquinone, a natural product isolated from the dried root of Salvia miltiorrhiza (Danshen), has emerged as a molecule of interest for researchers in oncology and immunology. This technical guide synthesizes the available in vitro data on this compound, providing a resource for scientists and drug development professionals. The focus is on its cytotoxic and anti-inflammatory properties, with an emphasis on experimental methodologies and potential mechanisms of action.
Cytotoxic and Anti-Inflammatory Activities
Preliminary in vitro studies have indicated that this compound possesses cytotoxic activity.[1][2] While specific quantitative data such as IC50 values against a broad panel of cancer cell lines are not extensively documented in publicly available literature, its classification as a cytotoxic compound suggests potential as an anti-cancer agent.
Furthermore, this compound has demonstrated anti-inflammatory effects by inhibiting the expression of key pro-inflammatory cytokines.[3][4][5] Specifically, it has been shown to suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[3][4][5] This activity points towards its potential in managing inflammatory conditions, which are often implicated in the tumor microenvironment.
Data Summary
Due to the limited availability of specific quantitative data in the public domain, a comprehensive data table for this compound cannot be compiled at this time. Further primary research is required to establish a detailed profile of its potency and selectivity against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in comprehensive in vitro studies of this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a dose-response range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Analysis of Apoptosis-Related Proteins (Western Blot)
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.
Procedure:
-
Protein Extraction: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental protocols and the potential signaling pathway implicated in the anti-inflammatory activity of this compound, the following diagrams are provided.
References
Dihydrotanshinone I: A Technical Review of its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone (B163075) I (DHTS), a lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising candidate in cancer therapy.[1][2] This technical guide provides a comprehensive review of the existing literature on DHTS, focusing on its anti-cancer activities, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-Proliferative and Cytotoxic Activities
DHTS has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. The inhibitory activity is both dose- and time-dependent.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Dihydrotanshinone I in various cancer cell lines and its in vivo efficacy.
Table 1: In Vitro Anti-Proliferative Activity of Dihydrotanshinone I (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 117.71 | [2] |
| 4T1 | Breast Cancer | 6.97 | [2] |
| MCF-7 | Breast Cancer | 34.11 | [2] |
| SKBR-3 | Breast Cancer | 17.87 | [2] |
| HCCLM3 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| SMMC7721 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| Hep3B | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| HepG2 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | [1] |
| DU145 | Prostate Cancer | Induces significant cell death at 0.1 µg/mL | [4] |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1.5 µg/mL | [5] |
| SW1736-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | EC50 of 2.5 µM after 72h | [6] |
| 8505C-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | EC50 of 2.5 µM after 72h | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Dihydrotanshinone I
| Cancer Model | Treatment | Outcome | Reference |
| 4T1 spontaneous metastasis model | 20 mg/kg DHTS | 74.9% reduction in lung metastasis | [2] |
| HL-60 tumor xenografts in nude mice | 25 mg/kg DHTS daily for one week | ~68.0% inhibition of tumor growth | [5] |
| SMMC7721 xenograft in vivo | DHTS treatment | Suppressed tumor growth | [7] |
Mechanisms of Action
The anti-cancer effects of Dihydrotanshinone I are attributed to its ability to modulate multiple cellular processes, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the regulation of key signaling pathways.
Induction of Apoptosis
DHTS has been shown to induce apoptosis in various cancer cell lines.[1][4][5][8] The apoptotic mechanism involves the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][5] Furthermore, DHTS can induce endoplasmic reticulum stress, as evidenced by the upregulation of GRP78/Bip and CHOP/GADD153, leading to apoptosis.[4]
Cell Cycle Arrest
Studies have indicated that Dihydrotanshinone I can induce cell cycle arrest, contributing to its anti-proliferative effects. For instance, in K562/ADR cells, DHTS was found to induce cell growth arrest during the S phase.[8]
Inhibition of Metastasis
DHTS has demonstrated the potential to inhibit cancer cell migration and invasion. In a study on breast cancer, DHTS was found to suppress the wound healing, migration, and invasion of 4T1 cells.[2] This anti-metastatic effect is partly attributed to the inhibition of neutrophil extracellular traps (NETs) formation.[2]
Signaling Pathways
The anti-cancer activities of Dihydrotanshinone I are mediated through its interaction with and modulation of critical signaling pathways, primarily the JAK2/STAT3 and EGFR pathways.
JAK2/STAT3 Pathway
DHTS has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3][7] It suppresses the phosphorylation of JAK2 and STAT3, leading to a decrease in the nuclear translocation of p-STAT3.[3] This inhibition of the JAK2/STAT3 pathway plays a crucial role in the DHTS-induced apoptosis and inhibition of proliferation in hepatocellular carcinoma cells.[3][7]
EGFR Signaling Pathway
Recent studies have indicated that Dihydrotanshinone I can also target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] It has been shown to inhibit the phosphorylation of EGFR and its downstream effectors like AKT and STAT3.[1][9] By targeting EGFR, DHTS induces DNA damage and apoptosis in hepatocellular carcinoma cells.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of Dihydrotanshinone I.
Cell Viability Assay (CCK-8/MTT)
Objective: To determine the cytotoxic and anti-proliferative effects of DHTS on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4][10]
-
Treatment: Cells are treated with various concentrations of DHTS or a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[4][10]
-
Reagent Incubation: After the treatment period, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for a specified time (e.g., 2 hours for CCK-8).[4][10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis induced by DHTS.
Methodology:
-
Cell Treatment: Cells are treated with DHTS at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by DHTS.
Methodology:
-
Protein Extraction: Cells are treated with DHTS, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, EGFR, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DNA Damage Assay (Immunofluorescence for 53BP1)
Objective: To assess the induction of DNA double-strand breaks by DHTS.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with DHTS.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against 53BP1, a marker for DNA double-strand breaks.[11]
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.[11]
-
Microscopy and Analysis: The formation of 53BP1 nuclear foci is observed and quantified using a fluorescence microscope.[11]
Conclusion
Dihydrotanshinone I exhibits potent anti-cancer activities through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, such as JAK2/STAT3 and EGFR, underscores its potential as a therapeutic agent for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for cancer treatment. This technical guide provides a foundational understanding of the current research on Dihydrotanshinone I, offering valuable insights for the scientific and drug development communities.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Dihydrotanshinone I on Proliferation and Invasiveness of Paclitaxel-Resistant Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 11. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]
Dihydrotanshinone I: A Technical Review of its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I (DHTS), a lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising candidate in cancer therapy.[1][2] This technical guide provides a comprehensive review of the existing literature on DHTS, focusing on its anti-cancer activities, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-Proliferative and Cytotoxic Activities
DHTS has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. The inhibitory activity is both dose- and time-dependent.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Dihydrotanshinone I in various cancer cell lines and its in vivo efficacy.
Table 1: In Vitro Anti-Proliferative Activity of Dihydrotanshinone I (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 117.71 | [2] |
| 4T1 | Breast Cancer | 6.97 | [2] |
| MCF-7 | Breast Cancer | 34.11 | [2] |
| SKBR-3 | Breast Cancer | 17.87 | [2] |
| HCCLM3 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| SMMC7721 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| Hep3B | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| HepG2 | Hepatocellular Carcinoma | Varies with concentration and time | [3] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | [1] |
| DU145 | Prostate Cancer | Induces significant cell death at 0.1 µg/mL | [4] |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1.5 µg/mL | [5] |
| SW1736-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | EC50 of 2.5 µM after 72h | [6] |
| 8505C-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | EC50 of 2.5 µM after 72h | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Dihydrotanshinone I
| Cancer Model | Treatment | Outcome | Reference |
| 4T1 spontaneous metastasis model | 20 mg/kg DHTS | 74.9% reduction in lung metastasis | [2] |
| HL-60 tumor xenografts in nude mice | 25 mg/kg DHTS daily for one week | ~68.0% inhibition of tumor growth | [5] |
| SMMC7721 xenograft in vivo | DHTS treatment | Suppressed tumor growth | [7] |
Mechanisms of Action
The anti-cancer effects of Dihydrotanshinone I are attributed to its ability to modulate multiple cellular processes, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the regulation of key signaling pathways.
Induction of Apoptosis
DHTS has been shown to induce apoptosis in various cancer cell lines.[1][4][5][8] The apoptotic mechanism involves the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][5] Furthermore, DHTS can induce endoplasmic reticulum stress, as evidenced by the upregulation of GRP78/Bip and CHOP/GADD153, leading to apoptosis.[4]
Cell Cycle Arrest
Studies have indicated that Dihydrotanshinone I can induce cell cycle arrest, contributing to its anti-proliferative effects. For instance, in K562/ADR cells, DHTS was found to induce cell growth arrest during the S phase.[8]
Inhibition of Metastasis
DHTS has demonstrated the potential to inhibit cancer cell migration and invasion. In a study on breast cancer, DHTS was found to suppress the wound healing, migration, and invasion of 4T1 cells.[2] This anti-metastatic effect is partly attributed to the inhibition of neutrophil extracellular traps (NETs) formation.[2]
Signaling Pathways
The anti-cancer activities of Dihydrotanshinone I are mediated through its interaction with and modulation of critical signaling pathways, primarily the JAK2/STAT3 and EGFR pathways.
JAK2/STAT3 Pathway
DHTS has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3][7] It suppresses the phosphorylation of JAK2 and STAT3, leading to a decrease in the nuclear translocation of p-STAT3.[3] This inhibition of the JAK2/STAT3 pathway plays a crucial role in the DHTS-induced apoptosis and inhibition of proliferation in hepatocellular carcinoma cells.[3][7]
EGFR Signaling Pathway
Recent studies have indicated that Dihydrotanshinone I can also target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] It has been shown to inhibit the phosphorylation of EGFR and its downstream effectors like AKT and STAT3.[1][9] By targeting EGFR, DHTS induces DNA damage and apoptosis in hepatocellular carcinoma cells.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of Dihydrotanshinone I.
Cell Viability Assay (CCK-8/MTT)
Objective: To determine the cytotoxic and anti-proliferative effects of DHTS on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4][10]
-
Treatment: Cells are treated with various concentrations of DHTS or a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[4][10]
-
Reagent Incubation: After the treatment period, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for a specified time (e.g., 2 hours for CCK-8).[4][10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis induced by DHTS.
Methodology:
-
Cell Treatment: Cells are treated with DHTS at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by DHTS.
Methodology:
-
Protein Extraction: Cells are treated with DHTS, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, EGFR, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DNA Damage Assay (Immunofluorescence for 53BP1)
Objective: To assess the induction of DNA double-strand breaks by DHTS.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with DHTS.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against 53BP1, a marker for DNA double-strand breaks.[11]
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.[11]
-
Microscopy and Analysis: The formation of 53BP1 nuclear foci is observed and quantified using a fluorescence microscope.[11]
Conclusion
Dihydrotanshinone I exhibits potent anti-cancer activities through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, such as JAK2/STAT3 and EGFR, underscores its potential as a therapeutic agent for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for cancer treatment. This technical guide provides a foundational understanding of the current research on Dihydrotanshinone I, offering valuable insights for the scientific and drug development communities.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Dihydrotanshinone I on Proliferation and Invasiveness of Paclitaxel-Resistant Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 11. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]
The Discovery, Isolation, and Biological Significance of Tanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA is a prominent lipophilic diterpene quinone isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely utilized in traditional Chinese medicine.[1] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of Tanshinone IIA, with a particular focus on its anticancer properties and underlying molecular mechanisms. While the user initially inquired about "Methylenedihydrotanshinquinone," extensive literature searches indicate that this is not a commonly recognized or studied derivative. Therefore, this guide will focus on the well-researched and clinically significant Tanshinone IIA as a representative member of the tanshinone family.
Physicochemical Properties and Characterization
Tanshinone IIA is characterized by its phenanthrene-quinone structure.[2] Its molecular formula is C19H18O3, and it has a molecular weight of 294.34 g/mol .[3] The structural elucidation and characterization of Tanshinone IIA are typically achieved through a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for the Characterization of Tanshinone IIA
| Analytical Technique | Key Observations and Data | Reference |
| 1H Nuclear Magnetic Resonance (NMR) | Provides detailed information on the proton environment within the molecule, confirming the arrangement of atoms and functional groups. | [4] |
| 13C Nuclear Magnetic Resonance (NMR) | Reveals the number and types of carbon atoms, complementing the 1H NMR data for complete structural assignment. | [3] |
| Mass Spectrometry (MS) | The positive ion ESI-MS typically shows a [M+H]+ peak at m/z 295, confirming the molecular weight. Fragmentation patterns provide further structural information. | [3][5] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule, such as carbonyls and aromatic rings. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to analyze the conjugated system and is often employed for quantification. | [6] |
Experimental Protocols
Isolation and Purification of Tanshinone IIA from Salvia miltiorrhiza
The isolation of Tanshinone IIA from the dried roots of Salvia miltiorrhiza involves extraction followed by chromatographic purification.
1. Extraction:
-
Objective: To extract lipophilic compounds, including tanshinones, from the plant material.
-
Protocol:
-
The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
The powdered material is extracted with a suitable organic solvent. Ethanol (B145695) (95%) or ethyl acetate (B1210297) are commonly used.[4][7]
-
Extraction can be performed using various techniques, including maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE).[8][9] UAE with methanol (B129727) for 20 minutes has been shown to be an efficient method.[10]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[7]
-
2. Chromatographic Purification:
-
Objective: To isolate Tanshinone IIA from the complex crude extract.
-
Protocol:
-
Macroporous Resin Column Chromatography: The crude extract can be first fractionated using a macroporous adsorption resin column. Elution with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%) can separate the components based on polarity. The higher concentration ethanol fractions will be enriched with tanshinones.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of tanshinones. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v), can be employed.[4]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Tanshinone IIA is often achieved using semi-preparative HPLC with a C18 column.[11]
-
Quantitative Analysis of Tanshinone IIA
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Tanshinone IIA in extracts and purified samples.
Table 2: HPLC Parameters for Quantitative Analysis of Tanshinone IIA
| Parameter | Condition | Reference |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 78:22, v/v) containing 0.5% acetic acid. | [10][12] |
| Flow Rate | 0.5 mL/min | [9] |
| Detection Wavelength | 254 nm or 280 nm | [9][13] |
| Column Temperature | 30 °C | [13] |
| Injection Volume | 10 µL | [13] |
The concentration of Tanshinone IIA in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. The linearity for quantification is typically observed in a range of 0.1 to 500.0 µg/mL.[10]
Biological Activities and Signaling Pathways
Tanshinone IIA exhibits a wide range of pharmacological activities, with its anticancer effects being particularly well-documented.[2][14] It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those of the breast, colon, lung, and prostate.[14] The anticancer mechanisms of Tanshinone IIA are multifaceted and involve the modulation of several key cellular signaling pathways.
Key Signaling Pathways Modulated by Tanshinone IIA in Cancer
-
PI3K/Akt Signaling Pathway: Tanshinone IIA has been demonstrated to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[14][15] This pathway is crucial for cell survival and proliferation, and its inhibition by Tanshinone IIA can lead to apoptosis (programmed cell death) in cancer cells.[15]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Tanshinone IIA can modulate this pathway, contributing to its anticancer effects.[1]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses, and its dysregulation is often observed in cancer. Tanshinone IIA has been shown to interfere with this pathway.[14]
-
Bcl-2-Caspase Pathway: Tanshinone IIA can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases, which are the executive enzymes of apoptosis.[14][15]
Visualizations
Caption: Experimental workflow for the isolation and analysis of Tanshinone IIA.
Caption: Major signaling pathways modulated by Tanshinone IIA in cancer cells.
Conclusion
Tanshinone IIA is a pharmacologically significant natural product with well-established anticancer properties. Its isolation from Salvia miltiorrhiza can be achieved through systematic extraction and chromatographic techniques, and its quantification is reliably performed using HPLC. The diverse biological activities of Tanshinone IIA, particularly its ability to modulate key signaling pathways involved in cancer cell proliferation and survival, underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further research into its complex mechanisms of action and potential clinical applications is warranted.
References
- 1. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. inha.elsevierpure.com [inha.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Significance of Tanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA is a prominent lipophilic diterpene quinone isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely utilized in traditional Chinese medicine.[1] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of Tanshinone IIA, with a particular focus on its anticancer properties and underlying molecular mechanisms. While the user initially inquired about "Methylenedihydrotanshinquinone," extensive literature searches indicate that this is not a commonly recognized or studied derivative. Therefore, this guide will focus on the well-researched and clinically significant Tanshinone IIA as a representative member of the tanshinone family.
Physicochemical Properties and Characterization
Tanshinone IIA is characterized by its phenanthrene-quinone structure.[2] Its molecular formula is C19H18O3, and it has a molecular weight of 294.34 g/mol .[3] The structural elucidation and characterization of Tanshinone IIA are typically achieved through a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for the Characterization of Tanshinone IIA
| Analytical Technique | Key Observations and Data | Reference |
| 1H Nuclear Magnetic Resonance (NMR) | Provides detailed information on the proton environment within the molecule, confirming the arrangement of atoms and functional groups. | [4] |
| 13C Nuclear Magnetic Resonance (NMR) | Reveals the number and types of carbon atoms, complementing the 1H NMR data for complete structural assignment. | [3] |
| Mass Spectrometry (MS) | The positive ion ESI-MS typically shows a [M+H]+ peak at m/z 295, confirming the molecular weight. Fragmentation patterns provide further structural information. | [3][5] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule, such as carbonyls and aromatic rings. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to analyze the conjugated system and is often employed for quantification. | [6] |
Experimental Protocols
Isolation and Purification of Tanshinone IIA from Salvia miltiorrhiza
The isolation of Tanshinone IIA from the dried roots of Salvia miltiorrhiza involves extraction followed by chromatographic purification.
1. Extraction:
-
Objective: To extract lipophilic compounds, including tanshinones, from the plant material.
-
Protocol:
-
The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
The powdered material is extracted with a suitable organic solvent. Ethanol (95%) or ethyl acetate are commonly used.[4][7]
-
Extraction can be performed using various techniques, including maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE).[8][9] UAE with methanol for 20 minutes has been shown to be an efficient method.[10]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[7]
-
2. Chromatographic Purification:
-
Objective: To isolate Tanshinone IIA from the complex crude extract.
-
Protocol:
-
Macroporous Resin Column Chromatography: The crude extract can be first fractionated using a macroporous adsorption resin column. Elution with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%) can separate the components based on polarity. The higher concentration ethanol fractions will be enriched with tanshinones.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of tanshinones. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v), can be employed.[4]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Tanshinone IIA is often achieved using semi-preparative HPLC with a C18 column.[11]
-
Quantitative Analysis of Tanshinone IIA
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Tanshinone IIA in extracts and purified samples.
Table 2: HPLC Parameters for Quantitative Analysis of Tanshinone IIA
| Parameter | Condition | Reference |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 78:22, v/v) containing 0.5% acetic acid. | [10][12] |
| Flow Rate | 0.5 mL/min | [9] |
| Detection Wavelength | 254 nm or 280 nm | [9][13] |
| Column Temperature | 30 °C | [13] |
| Injection Volume | 10 µL | [13] |
The concentration of Tanshinone IIA in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. The linearity for quantification is typically observed in a range of 0.1 to 500.0 µg/mL.[10]
Biological Activities and Signaling Pathways
Tanshinone IIA exhibits a wide range of pharmacological activities, with its anticancer effects being particularly well-documented.[2][14] It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those of the breast, colon, lung, and prostate.[14] The anticancer mechanisms of Tanshinone IIA are multifaceted and involve the modulation of several key cellular signaling pathways.
Key Signaling Pathways Modulated by Tanshinone IIA in Cancer
-
PI3K/Akt Signaling Pathway: Tanshinone IIA has been demonstrated to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[14][15] This pathway is crucial for cell survival and proliferation, and its inhibition by Tanshinone IIA can lead to apoptosis (programmed cell death) in cancer cells.[15]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Tanshinone IIA can modulate this pathway, contributing to its anticancer effects.[1]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses, and its dysregulation is often observed in cancer. Tanshinone IIA has been shown to interfere with this pathway.[14]
-
Bcl-2-Caspase Pathway: Tanshinone IIA can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases, which are the executive enzymes of apoptosis.[14][15]
Visualizations
Caption: Experimental workflow for the isolation and analysis of Tanshinone IIA.
Caption: Major signaling pathways modulated by Tanshinone IIA in cancer cells.
Conclusion
Tanshinone IIA is a pharmacologically significant natural product with well-established anticancer properties. Its isolation from Salvia miltiorrhiza can be achieved through systematic extraction and chromatographic techniques, and its quantification is reliably performed using HPLC. The diverse biological activities of Tanshinone IIA, particularly its ability to modulate key signaling pathways involved in cancer cell proliferation and survival, underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further research into its complex mechanisms of action and potential clinical applications is warranted.
References
- 1. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. inha.elsevierpure.com [inha.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, also known as Methylenetanshinquinone, is a naturally occurring compound that can be isolated from the dried roots of Salvia miltiorrhiza[1]. It belongs to the family of tanshinones, which are abietane (B96969) diterpenes known for their lipophilic nature and a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[2][3][4][5]. The clinical application of many tanshinones has been limited by their poor water solubility and subsequent low bioavailability[3][6]. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited publicly available experimental data for this specific derivative, this guide also incorporates general characteristics of the tanshinone class of compounds to provide a predictive context.
Core Physicochemical Properties
Quantitative physicochemical data for this compound is sparse in publicly accessible databases. The following table summarizes the available information and highlights the data that requires experimental determination.
| Property | Value | Data Source |
| Molecular Formula | C₁₈H₁₄O₃ | PubChem[7] |
| Molecular Weight | 278.3 g/mol | PubChem[7] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Expected to be low (poorly soluble) | Inferred from tanshinones[3][6] |
| pKa | Data not available | - |
| LogP (Octanol-Water) | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the existing data, the following section details standard experimental methodologies for determining the key physicochemical properties of this compound.
1. Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities[8][9][10].
-
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[11][12].
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used[10].
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary approximate determination[12]. For an accurate measurement, the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point[10][12].
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range[8][9].
-
2. Determination of Aqueous Solubility
The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability. Tanshinones are generally known for their poor water solubility[3][6].
-
Methodology: Shake-Flask Method
-
Principle: This equilibrium method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance[13].
-
Procedure: An excess amount of this compound is added to a flask containing a known volume of purified water (or a relevant buffer solution). The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[13].
-
Sample Analysis: After the incubation period, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is commonly used for the analysis of tanshinones[2].
-
3. Determination of pKa
The pKa, or acid dissociation constant, is essential for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. For quinone-containing compounds, which can have acidic hydroxyl groups, this is a particularly important parameter[14][15][16].
-
Methodology: Potentiometric Titration
-
Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH changes.
-
Procedure: A solution of this compound in a suitable co-solvent system (e.g., water-ethanol) is prepared. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant using a calibrated pH meter[15].
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point[15]. Spectrophotometric methods can also be employed by monitoring changes in the UV-Vis absorbance spectrum as a function of pH[14].
-
4. Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[17][18][19].
-
Methodology: Shake-Flask HPLC Method
-
Principle: This method determines the ratio of the concentration of the compound in two immiscible phases, n-octanol and water, at equilibrium[19].
-
Procedure: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with an equal volume of the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to stand for the layers to separate completely.
-
Sample Analysis: The concentration of this compound in both the aqueous and n-octanol layers is quantified using HPLC[17]. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value[18][19].
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not yet elucidated, the broader class of tanshinones is known to exert its biological effects through the modulation of various signaling cascades, particularly in the context of cancer therapy[4][5].
General Signaling Pathways for Tanshinones
Tanshinones have been reported to inhibit cancer cell proliferation and induce apoptosis through multiple pathways. For instance, Tanshinone IIA has been shown to be involved in the MAPK and PI3K/Akt/mTOR signaling pathways[2]. It can also induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2[2].
References
- 1. This compound - CAS:126979-81-5 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Methylenetanshinquinone | C18H14O3 | CID 105118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. pKa of ubiquinone, menaquinone, phylloquinone, plastoquinone, and rhodoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on the Physicochemical Properties of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, also known as Methylenetanshinquinone, is a naturally occurring compound that can be isolated from the dried roots of Salvia miltiorrhiza[1]. It belongs to the family of tanshinones, which are abietane diterpenes known for their lipophilic nature and a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[2][3][4][5]. The clinical application of many tanshinones has been limited by their poor water solubility and subsequent low bioavailability[3][6]. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited publicly available experimental data for this specific derivative, this guide also incorporates general characteristics of the tanshinone class of compounds to provide a predictive context.
Core Physicochemical Properties
Quantitative physicochemical data for this compound is sparse in publicly accessible databases. The following table summarizes the available information and highlights the data that requires experimental determination.
| Property | Value | Data Source |
| Molecular Formula | C₁₈H₁₄O₃ | PubChem[7] |
| Molecular Weight | 278.3 g/mol | PubChem[7] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Expected to be low (poorly soluble) | Inferred from tanshinones[3][6] |
| pKa | Data not available | - |
| LogP (Octanol-Water) | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the existing data, the following section details standard experimental methodologies for determining the key physicochemical properties of this compound.
1. Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities[8][9][10].
-
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[11][12].
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used[10].
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary approximate determination[12]. For an accurate measurement, the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point[10][12].
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range[8][9].
-
2. Determination of Aqueous Solubility
The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability. Tanshinones are generally known for their poor water solubility[3][6].
-
Methodology: Shake-Flask Method
-
Principle: This equilibrium method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance[13].
-
Procedure: An excess amount of this compound is added to a flask containing a known volume of purified water (or a relevant buffer solution). The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[13].
-
Sample Analysis: After the incubation period, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is commonly used for the analysis of tanshinones[2].
-
3. Determination of pKa
The pKa, or acid dissociation constant, is essential for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. For quinone-containing compounds, which can have acidic hydroxyl groups, this is a particularly important parameter[14][15][16].
-
Methodology: Potentiometric Titration
-
Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH changes.
-
Procedure: A solution of this compound in a suitable co-solvent system (e.g., water-ethanol) is prepared. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant using a calibrated pH meter[15].
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point[15]. Spectrophotometric methods can also be employed by monitoring changes in the UV-Vis absorbance spectrum as a function of pH[14].
-
4. Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[17][18][19].
-
Methodology: Shake-Flask HPLC Method
-
Principle: This method determines the ratio of the concentration of the compound in two immiscible phases, n-octanol and water, at equilibrium[19].
-
Procedure: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with an equal volume of the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to stand for the layers to separate completely.
-
Sample Analysis: The concentration of this compound in both the aqueous and n-octanol layers is quantified using HPLC[17]. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value[18][19].
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not yet elucidated, the broader class of tanshinones is known to exert its biological effects through the modulation of various signaling cascades, particularly in the context of cancer therapy[4][5].
General Signaling Pathways for Tanshinones
Tanshinones have been reported to inhibit cancer cell proliferation and induce apoptosis through multiple pathways. For instance, Tanshinone IIA has been shown to be involved in the MAPK and PI3K/Akt/mTOR signaling pathways[2]. It can also induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2[2].
References
- 1. This compound - CAS:126979-81-5 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Methylenetanshinquinone | C18H14O3 | CID 105118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. pKa of ubiquinone, menaquinone, phylloquinone, plastoquinone, and rhodoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to Tanshinone Derivatives and Analogs: Surrogates for Methylenedihydrotanshinquinone
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on a compound named "methylenedihydrotanshinquinone." Therefore, this technical guide focuses on its parent compounds and closely related analogs, the tanshinones , which are extensively researched and share a core chemical scaffold. The information presented here on tanshinone derivatives serves as a comprehensive surrogate for understanding the potential properties and activities of This compound (B1631873) analogs.
Tanshinones are a class of abietane (B96969) diterpenoids extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, have garnered significant attention from the scientific community for their diverse and potent biological activities. This guide provides a detailed overview of their synthesis, biological effects, and underlying mechanisms of action, with a focus on their anticancer and cardiovascular properties.
Quantitative Data on Biological Activities
The biological efficacy of tanshinone derivatives has been quantified in numerous studies. The following tables summarize key findings, primarily focusing on their anticancer activities against various cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of Tanshinone I Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0-1.5 | [1] |
| Tanshinone I | MOS-J | Osteosarcoma | ~1.0-1.5 | [1] |
| Tanshinone I Pyridinium Salt (a4) | MDA-MB-231 | Breast Cancer | 1.41 | [2][3] |
| Tanshinone I Pyridinium Salt (a4) | HepG2 | Hepatocellular Carcinoma | 1.63 | [2][3] |
| Tanshinone I Pyridinium Salt (a4) | 22RV1 | Prostate Cancer | 1.40 | [2][3] |
Table 2: Anticancer Activity of Tanshinone IIA and Other Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydrotanshinone (DT) | Liver Cancer Cells | Hepatocellular Carcinoma | 2.52 (EC50) | [1] |
| Hydroxycryptotanshinone (HCT) | HeLa | Cervical Cancer | 17.55 | [4] |
| Hydroxycryptotanshinone (HCT) | MCF-7 | Breast Cancer | 16.97 | [4] |
| 2-phenyl-1H-imidazole-based tanshinone derivative | MDA-MB-231 | Breast Cancer | 12.8 | [5] |
| 2-phenyl-1H-imidazole-based tanshinone derivative | HepG2 | Hepatocellular Carcinoma | 15.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of tanshinone analogs and the evaluation of their biological activity.
Synthesis of Tanshinone Analogs
The synthesis of tanshinone derivatives often involves multi-step chemical reactions to modify the core structure. A general approach for creating novel analogs is the Diels-Alder reaction.[6]
Protocol: Three-Step Synthesis of Tanshinone I [6]
-
Diels-Alder Reaction: An o-methylstyrene is reacted with p-benzoquinone to yield 1,4-phenanthrenedione (B1198637).
-
Epoxidation: The resulting 1,4-phenanthrenedione is oxidized using hydrogen peroxide to form an epoxy group. This step is a ∆2-Weitz-Scheffer-type epoxidation.
-
Feist–Bénary Reaction: The dicarbonyl compound from the previous step is condensed with an α-haloketone. The furan (B31954) ring is subsequently formed via elimination to yield tanshinone I. This method can be adapted to produce various derivatives by using different substituted starting materials.
Biological Activity Assays
Protocol: MTT Assay for Cell Viability [7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tanshinone derivative and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins [10][11][12][13]
Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: After treatment with tanshinone derivatives, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[14][15][16][17] Many tanshinone derivatives exert their anticancer effects by inhibiting this pathway.[2][3][14]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by tanshinone derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening tanshinone derivatives for their anticancer activity.
Caption: A generalized experimental workflow for evaluating the anticancer properties of novel compounds.
Cardiovascular Effects
In addition to their anticancer properties, tanshinones have demonstrated significant cardiovascular protective effects. Tanshinone IIA, in particular, has been shown to be beneficial in conditions like atherosclerosis and myocardial infarction.[18][19][20][21] Its mechanisms of action in the cardiovascular system include:
-
Anti-inflammatory effects: Reducing the expression of pro-inflammatory cytokines.[20]
-
Antioxidant activity: Scavenging reactive oxygen species and reducing oxidative stress.
-
Anti-platelet aggregation: Inhibiting the clumping of platelets, which can lead to blood clots.
-
Vasodilation: Relaxing blood vessels to improve blood flow.[20]
These multifaceted effects make tanshinone derivatives promising candidates for the development of new therapies for cardiovascular diseases.
Conclusion
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives | MDPI [mdpi.com]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. [Advances in cardiovascular effects of tanshinone II(A)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tanshinone Derivatives and Analogs: Surrogates for Methylenedihydrotanshinquinone
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on a compound named "methylenedihydrotanshinquinone." Therefore, this technical guide focuses on its parent compounds and closely related analogs, the tanshinones , which are extensively researched and share a core chemical scaffold. The information presented here on tanshinone derivatives serves as a comprehensive surrogate for understanding the potential properties and activities of this compound analogs.
Tanshinones are a class of abietane diterpenoids extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, have garnered significant attention from the scientific community for their diverse and potent biological activities. This guide provides a detailed overview of their synthesis, biological effects, and underlying mechanisms of action, with a focus on their anticancer and cardiovascular properties.
Quantitative Data on Biological Activities
The biological efficacy of tanshinone derivatives has been quantified in numerous studies. The following tables summarize key findings, primarily focusing on their anticancer activities against various cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of Tanshinone I Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0-1.5 | [1] |
| Tanshinone I | MOS-J | Osteosarcoma | ~1.0-1.5 | [1] |
| Tanshinone I Pyridinium Salt (a4) | MDA-MB-231 | Breast Cancer | 1.41 | [2][3] |
| Tanshinone I Pyridinium Salt (a4) | HepG2 | Hepatocellular Carcinoma | 1.63 | [2][3] |
| Tanshinone I Pyridinium Salt (a4) | 22RV1 | Prostate Cancer | 1.40 | [2][3] |
Table 2: Anticancer Activity of Tanshinone IIA and Other Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydrotanshinone (DT) | Liver Cancer Cells | Hepatocellular Carcinoma | 2.52 (EC50) | [1] |
| Hydroxycryptotanshinone (HCT) | HeLa | Cervical Cancer | 17.55 | [4] |
| Hydroxycryptotanshinone (HCT) | MCF-7 | Breast Cancer | 16.97 | [4] |
| 2-phenyl-1H-imidazole-based tanshinone derivative | MDA-MB-231 | Breast Cancer | 12.8 | [5] |
| 2-phenyl-1H-imidazole-based tanshinone derivative | HepG2 | Hepatocellular Carcinoma | 15.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of tanshinone analogs and the evaluation of their biological activity.
Synthesis of Tanshinone Analogs
The synthesis of tanshinone derivatives often involves multi-step chemical reactions to modify the core structure. A general approach for creating novel analogs is the Diels-Alder reaction.[6]
Protocol: Three-Step Synthesis of Tanshinone I [6]
-
Diels-Alder Reaction: An o-methylstyrene is reacted with p-benzoquinone to yield 1,4-phenanthrenedione.
-
Epoxidation: The resulting 1,4-phenanthrenedione is oxidized using hydrogen peroxide to form an epoxy group. This step is a ∆2-Weitz-Scheffer-type epoxidation.
-
Feist–Bénary Reaction: The dicarbonyl compound from the previous step is condensed with an α-haloketone. The furan ring is subsequently formed via elimination to yield tanshinone I. This method can be adapted to produce various derivatives by using different substituted starting materials.
Biological Activity Assays
Protocol: MTT Assay for Cell Viability [7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tanshinone derivative and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins [10][11][12][13]
Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: After treatment with tanshinone derivatives, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[14][15][16][17] Many tanshinone derivatives exert their anticancer effects by inhibiting this pathway.[2][3][14]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by tanshinone derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening tanshinone derivatives for their anticancer activity.
Caption: A generalized experimental workflow for evaluating the anticancer properties of novel compounds.
Cardiovascular Effects
In addition to their anticancer properties, tanshinones have demonstrated significant cardiovascular protective effects. Tanshinone IIA, in particular, has been shown to be beneficial in conditions like atherosclerosis and myocardial infarction.[18][19][20][21] Its mechanisms of action in the cardiovascular system include:
-
Anti-inflammatory effects: Reducing the expression of pro-inflammatory cytokines.[20]
-
Antioxidant activity: Scavenging reactive oxygen species and reducing oxidative stress.
-
Anti-platelet aggregation: Inhibiting the clumping of platelets, which can lead to blood clots.
-
Vasodilation: Relaxing blood vessels to improve blood flow.[20]
These multifaceted effects make tanshinone derivatives promising candidates for the development of new therapies for cardiovascular diseases.
Conclusion
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives | MDPI [mdpi.com]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. [Advances in cardiovascular effects of tanshinone II(A)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Methylenedihydrotanshinquinone, a derivative of tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza. The protocols outlined below are based on established analytical techniques for related tanshinone compounds and can be adapted for the specific analysis of this compound in various matrices, including herbal extracts and biological samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of tanshinones. This proposed method is adapted from validated methods for major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone.
Experimental Protocol
a) Sample Preparation (from Salvia miltiorrhiza roots):
-
Accurately weigh 1.0 g of powdered, dried Salvia miltiorrhiza root into a conical flask.
-
Add 50 mL of methanol (B129727) to the flask.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).
-
Gradient Elution:
-
0-20 min: 60-80% A
-
20-30 min: 80-90% A
-
30-35 min: 90% A (isocratic)
-
35-40 min: Return to 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectra of similar tanshinones, a wavelength of approximately 270 nm is recommended for detection[1]. The specific absorption maximum for this compound should be determined experimentally.
-
Injection Volume: 10 µL.
c) Calibration Curve:
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data (for related Tanshinones)
The following table summarizes typical quantitative parameters for the HPLC-UV analysis of major tanshinones, which can be used as a reference for the method validation of this compound analysis[2].
| Parameter | Tanshinone I | Tanshinone IIA | Cryptotanshinone |
| Linearity Range (µg/mL) | 0.1 - 500.0 | 0.1 - 500.0 | 0.1 - 500.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | ~0.1 µg/mL |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended. This method is adapted from established protocols for the sensitive determination of tanshinones[3][4].
Experimental Protocol
a) Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b) UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase and gradually increase to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for tanshinones[5].
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound and its most abundant product ions would need to be determined by direct infusion of a standard solution.
Quantitative Data (for related Tanshinones)
The following table presents typical quantitative parameters for the UPLC-MS/MS analysis of major tanshinones, which can serve as a benchmark for the analysis of this compound[6].
| Parameter | Tanshinone IIA | Cryptotanshinone | Tanshinone I | Dihydrotanshinone I |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (ng/mL) | < 0.0002 | < 0.0002 | < 0.0002 | < 0.0002 |
| LOQ (ng/mL) | < 0.0008 | < 0.0008 | < 0.0008 | < 0.0008 |
| Recovery (%) | 92.5 - 106.2 | 92.5 - 106.2 | 92.5 - 106.2 | 92.5 - 106.2 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of quinone compounds, although it is less specific than chromatographic methods. This method is suitable for the analysis of relatively pure samples or for monitoring reactions.
Experimental Protocol
-
Solvent: Use a UV-transparent solvent such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement:
-
Record the UV-Vis spectrum of a standard solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). For related tanshinones, λmax is typically in the range of 250-280 nm and around 400 nm[7].
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Use the solvent as a blank.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample using the linear regression equation of the calibration curve.
Visualizations
Experimental Workflow for HPLC/UPLC-MS/MS Analysis
Caption: Workflow for the analysis of this compound.
Biosynthesis Pathway of Tanshinones
Caption: Biosynthesis pathway of tanshinones in Salvia miltiorrhiza.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. UFLC–MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction [agris.fao.org]
- 4. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 10. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Methylenedihydrotanshinquinone, a derivative of tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza. The protocols outlined below are based on established analytical techniques for related tanshinone compounds and can be adapted for the specific analysis of this compound in various matrices, including herbal extracts and biological samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of tanshinones. This proposed method is adapted from validated methods for major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone.
Experimental Protocol
a) Sample Preparation (from Salvia miltiorrhiza roots):
-
Accurately weigh 1.0 g of powdered, dried Salvia miltiorrhiza root into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Gradient Elution:
-
0-20 min: 60-80% A
-
20-30 min: 80-90% A
-
30-35 min: 90% A (isocratic)
-
35-40 min: Return to 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectra of similar tanshinones, a wavelength of approximately 270 nm is recommended for detection[1]. The specific absorption maximum for this compound should be determined experimentally.
-
Injection Volume: 10 µL.
c) Calibration Curve:
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data (for related Tanshinones)
The following table summarizes typical quantitative parameters for the HPLC-UV analysis of major tanshinones, which can be used as a reference for the method validation of this compound analysis[2].
| Parameter | Tanshinone I | Tanshinone IIA | Cryptotanshinone |
| Linearity Range (µg/mL) | 0.1 - 500.0 | 0.1 - 500.0 | 0.1 - 500.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | ~0.1 µg/mL |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended. This method is adapted from established protocols for the sensitive determination of tanshinones[3][4].
Experimental Protocol
a) Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b) UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase and gradually increase to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for tanshinones[5].
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound and its most abundant product ions would need to be determined by direct infusion of a standard solution.
Quantitative Data (for related Tanshinones)
The following table presents typical quantitative parameters for the UPLC-MS/MS analysis of major tanshinones, which can serve as a benchmark for the analysis of this compound[6].
| Parameter | Tanshinone IIA | Cryptotanshinone | Tanshinone I | Dihydrotanshinone I |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (ng/mL) | < 0.0002 | < 0.0002 | < 0.0002 | < 0.0002 |
| LOQ (ng/mL) | < 0.0008 | < 0.0008 | < 0.0008 | < 0.0008 |
| Recovery (%) | 92.5 - 106.2 | 92.5 - 106.2 | 92.5 - 106.2 | 92.5 - 106.2 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of quinone compounds, although it is less specific than chromatographic methods. This method is suitable for the analysis of relatively pure samples or for monitoring reactions.
Experimental Protocol
-
Solvent: Use a UV-transparent solvent such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement:
-
Record the UV-Vis spectrum of a standard solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). For related tanshinones, λmax is typically in the range of 250-280 nm and around 400 nm[7].
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Use the solvent as a blank.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample using the linear regression equation of the calibration curve.
Visualizations
Experimental Workflow for HPLC/UPLC-MS/MS Analysis
Caption: Workflow for the analysis of this compound.
Biosynthesis Pathway of Tanshinones
Caption: Biosynthesis pathway of tanshinones in Salvia miltiorrhiza.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. UFLC–MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction [agris.fao.org]
- 4. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 10. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of Methylenedihydrotanshinquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, rapid, and robust for routine analysis.
Experimental Protocols
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Materials and Reagents
-
Apparatus:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid (optional, for mobile phase modification)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical plant extract)
-
Extraction: Weigh 1.0 g of powdered plant material and add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the validation of this HPLC method.
| Parameter | Result |
| Retention Time | 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Application Note: HPLC Analysis of Methylenedihydrotanshinquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, rapid, and robust for routine analysis.
Experimental Protocols
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Materials and Reagents
-
Apparatus:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid (optional, for mobile phase modification)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical plant extract)
-
Extraction: Weigh 1.0 g of powdered plant material and add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the validation of this HPLC method.
| Parameter | Result |
| Retention Time | 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Application Notes and Protocols for the Mass Spectrometry of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including prominent members like tanshinone IIA and cryptotanshinone (B1669641), are extensively studied for their therapeutic potential, particularly in cardiovascular diseases. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a pivotal analytical technique for the sensitive and specific quantification of these compounds in various matrices, which is crucial for pharmacokinetic, metabolism, and quality control studies.
These application notes provide a detailed framework for the analysis of this compound using LC-MS/MS. The protocols and data presented are based on established methods for structurally similar tanshinones, such as tanshinone IIA and cryptotanshinone, offering a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize the typical mass spectrometry parameters and quantitative performance data for the analysis of tanshinones. These values can be adapted for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for Tanshinone Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tanshinone IIA | 295.1 | 277.1 | ESI+ |
| Cryptotanshinone | 297.2 | 251.2 | ESI+ |
| This compound (Proposed) | 311.1 | 293.1 | ESI+ |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | ESI+ |
Note: The proposed m/z values for this compound are hypothetical and should be confirmed experimentally.
Table 2: Typical Quantitative Performance Data for Tanshinone LC-MS/MS Assays [1]
| Parameter | Tanshinone IIA | Cryptotanshinone |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 ng/mL |
| Intra-day Precision (RSD%) | < 10.2% | < 8.5% |
| Inter-day Precision (RSD%) | < 10.2% | < 10.2% |
| Accuracy Deviation | ± 12.0% | ± 12.0% |
| Recovery | 85 - 110% | 85 - 110% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma[1][2][3]
This protocol is suitable for the extraction of this compound from biological matrices such as plasma for pharmacokinetic studies.
Materials:
-
Plasma samples
-
This compound standard solutions
-
Internal standard solution (e.g., Diazepam, 10 ng/mL)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1][3][4]
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Shim-pack VP-ODS, 2.0 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
SRM Transitions:
-
This compound: m/z 311.1 -> 293.1 (to be optimized)
-
Internal Standard (Diazepam): m/z 285.1 -> 193.1
-
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of tanshinones in positive ion mode typically involves the loss of small neutral molecules such as methyl radicals (CH₃), water (H₂O), and carbon monoxide (CO). Based on the structure of this compound, a plausible fragmentation pathway can be proposed.
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for the Mass Spectrometry of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including prominent members like tanshinone IIA and cryptotanshinone, are extensively studied for their therapeutic potential, particularly in cardiovascular diseases. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a pivotal analytical technique for the sensitive and specific quantification of these compounds in various matrices, which is crucial for pharmacokinetic, metabolism, and quality control studies.
These application notes provide a detailed framework for the analysis of this compound using LC-MS/MS. The protocols and data presented are based on established methods for structurally similar tanshinones, such as tanshinone IIA and cryptotanshinone, offering a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize the typical mass spectrometry parameters and quantitative performance data for the analysis of tanshinones. These values can be adapted for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for Tanshinone Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tanshinone IIA | 295.1 | 277.1 | ESI+ |
| Cryptotanshinone | 297.2 | 251.2 | ESI+ |
| This compound (Proposed) | 311.1 | 293.1 | ESI+ |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | ESI+ |
Note: The proposed m/z values for this compound are hypothetical and should be confirmed experimentally.
Table 2: Typical Quantitative Performance Data for Tanshinone LC-MS/MS Assays [1]
| Parameter | Tanshinone IIA | Cryptotanshinone |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 ng/mL |
| Intra-day Precision (RSD%) | < 10.2% | < 8.5% |
| Inter-day Precision (RSD%) | < 10.2% | < 10.2% |
| Accuracy Deviation | ± 12.0% | ± 12.0% |
| Recovery | 85 - 110% | 85 - 110% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma[1][2][3]
This protocol is suitable for the extraction of this compound from biological matrices such as plasma for pharmacokinetic studies.
Materials:
-
Plasma samples
-
This compound standard solutions
-
Internal standard solution (e.g., Diazepam, 10 ng/mL)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1][3][4]
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Shim-pack VP-ODS, 2.0 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
SRM Transitions:
-
This compound: m/z 311.1 -> 293.1 (to be optimized)
-
Internal Standard (Diazepam): m/z 285.1 -> 193.1
-
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of tanshinones in positive ion mode typically involves the loss of small neutral molecules such as methyl radicals (CH₃), water (H₂O), and carbon monoxide (CO). Based on the structure of this compound, a plausible fragmentation pathway can be proposed.
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for In Vivo Studies of Novel Compounds: A General Framework
Introduction
I. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding how a test compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[1][2] This information is crucial for selecting appropriate dosing regimens and for interpreting efficacy and toxicology data.[1][2]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Select a suitable rodent model, such as Sprague Dawley rats or BALB/c mice.[3] The choice of species can be influenced by metabolic similarities to humans and the specific research question.
-
Formulation: Develop a suitable vehicle for the administration of the test compound. This may involve creating a solution for intravenous (IV) administration and a suspension or solution for oral (PO) gavage. Pre-formulation studies are essential to ensure the stability and solubility of the compound.[1]
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine the compound's distribution and elimination characteristics.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[3] The volume of blood collected should be minimized to avoid physiological stress on the animals.[3]
-
Sample Processing: Process blood samples to obtain plasma or serum, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ngh/mL) | 3200 ± 400 | 4500 ± 600 |
| AUC (0-inf) (ngh/mL) | 3300 ± 420 | 4700 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 0.6 ± 0.1 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 42 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.
II. Efficacy Studies in Animal Models
Efficacy studies are designed to evaluate the therapeutic potential of a compound in a relevant animal model of a specific disease.
Experimental Protocol: General Efficacy Study in a Xenograft Mouse Model of Cancer
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) for the engraftment of human cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution.
-
Test Compound Group(s): Administer the test compound at various dose levels (e.g., 10, 30, and 100 mg/kg) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Positive Control Group: Administer a standard-of-care therapeutic agent.
-
-
Endpoint Measurement:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight changes, clinical signs of toxicity, and survival.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1200 ± 200 | - | +5 ± 2 |
| Test Compound | 10 | 850 ± 150 | 29 | +4 ± 3 |
| Test Compound | 30 | 500 ± 100 | 58 | +1 ± 4 |
| Test Compound | 100 | 250 ± 80 | 79 | -3 ± 5 |
| Positive Control | 20 | 300 ± 90 | 75 | -2 ± 3 |
Data are presented as mean ± standard deviation.
III. Toxicology Studies
Toxicology studies are essential to assess the safety profile of a compound and to identify potential adverse effects.[4]
Experimental Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Use both male and female rodents (e.g., Sprague Dawley rats).
-
Dose Administration: Administer single, escalating doses of the test compound to different groups of animals via the intended clinical route of administration. Include a vehicle control group.
-
Clinical Observations: Monitor the animals closely for signs of toxicity, morbidity, and mortality for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior.
-
Body Weight and Food Consumption: Record body weight and food consumption at regular intervals.
-
Clinical Pathology: At the end of the observation period, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: Perform a complete necropsy on all animals. Collect and preserve organs for histopathological examination.[4]
Data Presentation: Key Toxicology Endpoints
| Parameter | Vehicle Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Mortality | 0/10 | 0/10 | 1/10 | 5/10 |
| Clinical Signs | None | None | Lethargy, piloerection | Severe lethargy, ataxia |
| Body Weight Change (Day 14) | +8% | +7% | -2% | -15% |
| Key Hematology Finding | Normal | Normal | Mild anemia | Moderate anemia |
| Key Clinical Chemistry Finding | Normal | Normal | Elevated ALT, AST | Markedly elevated ALT, AST |
| Key Histopathology Finding | Normal | Normal | Mild liver inflammation | Moderate to severe liver necrosis |
Data represents a summary of findings. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
IV. Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibition by Methylenedihydrotanshinquinone.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Preclinical Toxicity Decision Tree
Caption: Decision tree for preclinical toxicity testing.
References
Application Notes and Protocols for In Vivo Studies of Novel Compounds: A General Framework
Introduction
I. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding how a test compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[1][2] This information is crucial for selecting appropriate dosing regimens and for interpreting efficacy and toxicology data.[1][2]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Select a suitable rodent model, such as Sprague Dawley rats or BALB/c mice.[3] The choice of species can be influenced by metabolic similarities to humans and the specific research question.
-
Formulation: Develop a suitable vehicle for the administration of the test compound. This may involve creating a solution for intravenous (IV) administration and a suspension or solution for oral (PO) gavage. Pre-formulation studies are essential to ensure the stability and solubility of the compound.[1]
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine the compound's distribution and elimination characteristics.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[3] The volume of blood collected should be minimized to avoid physiological stress on the animals.[3]
-
Sample Processing: Process blood samples to obtain plasma or serum, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ngh/mL) | 3200 ± 400 | 4500 ± 600 |
| AUC (0-inf) (ngh/mL) | 3300 ± 420 | 4700 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 0.6 ± 0.1 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 42 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.
II. Efficacy Studies in Animal Models
Efficacy studies are designed to evaluate the therapeutic potential of a compound in a relevant animal model of a specific disease.
Experimental Protocol: General Efficacy Study in a Xenograft Mouse Model of Cancer
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) for the engraftment of human cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution.
-
Test Compound Group(s): Administer the test compound at various dose levels (e.g., 10, 30, and 100 mg/kg) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Positive Control Group: Administer a standard-of-care therapeutic agent.
-
-
Endpoint Measurement:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight changes, clinical signs of toxicity, and survival.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1200 ± 200 | - | +5 ± 2 |
| Test Compound | 10 | 850 ± 150 | 29 | +4 ± 3 |
| Test Compound | 30 | 500 ± 100 | 58 | +1 ± 4 |
| Test Compound | 100 | 250 ± 80 | 79 | -3 ± 5 |
| Positive Control | 20 | 300 ± 90 | 75 | -2 ± 3 |
Data are presented as mean ± standard deviation.
III. Toxicology Studies
Toxicology studies are essential to assess the safety profile of a compound and to identify potential adverse effects.[4]
Experimental Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Use both male and female rodents (e.g., Sprague Dawley rats).
-
Dose Administration: Administer single, escalating doses of the test compound to different groups of animals via the intended clinical route of administration. Include a vehicle control group.
-
Clinical Observations: Monitor the animals closely for signs of toxicity, morbidity, and mortality for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior.
-
Body Weight and Food Consumption: Record body weight and food consumption at regular intervals.
-
Clinical Pathology: At the end of the observation period, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: Perform a complete necropsy on all animals. Collect and preserve organs for histopathological examination.[4]
Data Presentation: Key Toxicology Endpoints
| Parameter | Vehicle Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Mortality | 0/10 | 0/10 | 1/10 | 5/10 |
| Clinical Signs | None | None | Lethargy, piloerection | Severe lethargy, ataxia |
| Body Weight Change (Day 14) | +8% | +7% | -2% | -15% |
| Key Hematology Finding | Normal | Normal | Mild anemia | Moderate anemia |
| Key Clinical Chemistry Finding | Normal | Normal | Elevated ALT, AST | Markedly elevated ALT, AST |
| Key Histopathology Finding | Normal | Normal | Mild liver inflammation | Moderate to severe liver necrosis |
Data represents a summary of findings. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
IV. Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibition by Methylenedihydrotanshinquinone.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Preclinical Toxicity Decision Tree
Caption: Decision tree for preclinical toxicity testing.
References
Application Notes & Protocols: Purification of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methylenedihydrotanshinquinone, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). Due to the limited availability of purification protocols specifically for this compound, the methodologies presented here are adapted from established techniques for the separation of structurally similar tanshinones, such as dihydrotanshinone (B163075) I and other major tanshinones from Salvia miltiorrhiza.
Overview of Purification Strategies
The purification of this compound from the crude extract of Salvia miltiorrhiza typically involves a multi-step process encompassing extraction followed by one or more chromatographic techniques. The lipophilic nature of tanshinones dictates the use of organic solvents for extraction and subsequent purification. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for isolating individual tanshinones with high purity.
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from studies on the purification of tanshinones from Salvia miltiorrhiza. This data can serve as a reference for expected yields and purities when adapting these methods for this compound.
Table 1: Extraction Efficiency of Tanshinones
| Extraction Method | Solvent System | Tanshinone IIA Content in Extract (%) | Cryptotanshinone Content in Extract (%) | Overall Yield of Extract (%) | Reference |
| Adsorptive Macroporous Resins | Ethanol | 10.55 ± 0.21 | 5.78 ± 0.64 | 2.21 ± 0.12 | [1] |
| Cloud Point Extraction | Lecithin-based | - | - | Improvement over water extraction | [2] |
Table 2: Purification of Tanshinones by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Solvent System | Yield from Crude Extract (mg/400mg) | Purity (%) | Reference |
| Dihydrotanshinone I | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 8.2 | 97.6 | [3][4] |
| Cryptotanshinone | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 26.3 | 99.0 | [3][4] |
| Tanshinone I | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 16.2 | 99.1 | [3][4] |
| Tanshinone IIA | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 68.8 | 99.3 | [3][4] |
| Miltirone | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 9.3 | 98.7 | [3][4] |
| Tanshinone I | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) | - | >94 | [5] |
| Tanshinone IIA | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) | - | >98 | [5] |
Note: Data for Dihydrotanshinone I is presented as a close structural analog to this compound.
Experimental Protocols
Protocol 1: Extraction of Total Tanshinones from Salvia miltiorrhiza
This protocol describes a general method for the extraction of lipophilic tanshinones from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol or Ethyl Acetate
-
Reflux apparatus or Soxhlet extractor
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 100 g of powdered Salvia miltiorrhiza roots.
-
Place the powder in a round-bottom flask and add 1 L of 95% ethanol or ethyl acetate.
-
Perform extraction under reflux for 2 hours. For Soxhlet extraction, allow for at least 6-8 cycles.
-
After cooling, filter the mixture through filter paper to remove the plant debris.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude tanshinone extract.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
Extraction Workflow Diagram
Caption: Step-by-step workflow for the extraction of total tanshinones.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used to successfully separate several tanshinones, including dihydrotanshinone I, and is expected to be effective for the purification of this compound.[3][4]
Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
-
Solvents: Light petroleum, Ethyl acetate, Methanol, Water (all HPLC grade)
-
Crude tanshinone extract
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 6:4:6.5:3.5.[3][4] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
Sample Preparation: Dissolve a known amount of the crude tanshinone extract (e.g., 400 mg) in a suitable volume of the lower phase.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, inject the sample solution.
-
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 270 nm) and collect fractions at regular intervals.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general framework for purifying this compound using preparative HPLC. The specific conditions will need to be optimized based on analytical HPLC results.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Solvents: Acetonitrile, Methanol, Water (all HPLC grade), Formic acid or Acetic acid (optional modifier)
-
Crude or partially purified tanshinone extract
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method on a C18 column to achieve good separation of this compound from other components in the extract.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile/water or methanol/water, with or without an acid modifier like 0.1% formic acid) and flow rate.
-
-
Scale-Up to Preparative Scale:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. This includes adjusting the flow rate and gradient profile according to the column dimensions.
-
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample solution.
-
Run the preparative HPLC method and monitor the separation using a UV detector at the appropriate wavelength for this compound.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound using the fraction collector.
-
Purity Assessment and Final Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, lyophilize the aqueous residue to obtain the purified compound as a solid.
-
Protocol 4: Crystallization
This is a general protocol for the crystallization of a purified, solid organic compound. The optimal solvent or solvent system for this compound will need to be determined empirically.
Materials:
-
Purified this compound
-
A selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Heating plate with stirring
-
Crystallization dish or beaker
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of purified this compound in various solvents at room temperature and upon heating.
-
An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
In a clean flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent or solvent system with stirring until the solid is completely dissolved.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, more well-defined crystals.
-
Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a mild temperature to remove all traces of solvent.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific experimental context and available equipment. Appropriate safety precautions should be taken when handling organic solvents.
References
- 1. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methylenedihydrotanshinquinone, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). Due to the limited availability of purification protocols specifically for this compound, the methodologies presented here are adapted from established techniques for the separation of structurally similar tanshinones, such as dihydrotanshinone I and other major tanshinones from Salvia miltiorrhiza.
Overview of Purification Strategies
The purification of this compound from the crude extract of Salvia miltiorrhiza typically involves a multi-step process encompassing extraction followed by one or more chromatographic techniques. The lipophilic nature of tanshinones dictates the use of organic solvents for extraction and subsequent purification. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for isolating individual tanshinones with high purity.
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from studies on the purification of tanshinones from Salvia miltiorrhiza. This data can serve as a reference for expected yields and purities when adapting these methods for this compound.
Table 1: Extraction Efficiency of Tanshinones
| Extraction Method | Solvent System | Tanshinone IIA Content in Extract (%) | Cryptotanshinone Content in Extract (%) | Overall Yield of Extract (%) | Reference |
| Adsorptive Macroporous Resins | Ethanol | 10.55 ± 0.21 | 5.78 ± 0.64 | 2.21 ± 0.12 | [1] |
| Cloud Point Extraction | Lecithin-based | - | - | Improvement over water extraction | [2] |
Table 2: Purification of Tanshinones by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Solvent System | Yield from Crude Extract (mg/400mg) | Purity (%) | Reference |
| Dihydrotanshinone I | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 8.2 | 97.6 | [3][4] |
| Cryptotanshinone | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 26.3 | 99.0 | [3][4] |
| Tanshinone I | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 16.2 | 99.1 | [3][4] |
| Tanshinone IIA | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 68.8 | 99.3 | [3][4] |
| Miltirone | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | 9.3 | 98.7 | [3][4] |
| Tanshinone I | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) | - | >94 | [5] |
| Tanshinone IIA | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) | - | >98 | [5] |
Note: Data for Dihydrotanshinone I is presented as a close structural analog to this compound.
Experimental Protocols
Protocol 1: Extraction of Total Tanshinones from Salvia miltiorrhiza
This protocol describes a general method for the extraction of lipophilic tanshinones from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol or Ethyl Acetate
-
Reflux apparatus or Soxhlet extractor
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 100 g of powdered Salvia miltiorrhiza roots.
-
Place the powder in a round-bottom flask and add 1 L of 95% ethanol or ethyl acetate.
-
Perform extraction under reflux for 2 hours. For Soxhlet extraction, allow for at least 6-8 cycles.
-
After cooling, filter the mixture through filter paper to remove the plant debris.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude tanshinone extract.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
Extraction Workflow Diagram
Caption: Step-by-step workflow for the extraction of total tanshinones.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used to successfully separate several tanshinones, including dihydrotanshinone I, and is expected to be effective for the purification of this compound.[3][4]
Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
-
Solvents: Light petroleum, Ethyl acetate, Methanol, Water (all HPLC grade)
-
Crude tanshinone extract
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 6:4:6.5:3.5.[3][4] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
Sample Preparation: Dissolve a known amount of the crude tanshinone extract (e.g., 400 mg) in a suitable volume of the lower phase.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, inject the sample solution.
-
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 270 nm) and collect fractions at regular intervals.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general framework for purifying this compound using preparative HPLC. The specific conditions will need to be optimized based on analytical HPLC results.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Solvents: Acetonitrile, Methanol, Water (all HPLC grade), Formic acid or Acetic acid (optional modifier)
-
Crude or partially purified tanshinone extract
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method on a C18 column to achieve good separation of this compound from other components in the extract.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile/water or methanol/water, with or without an acid modifier like 0.1% formic acid) and flow rate.
-
-
Scale-Up to Preparative Scale:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. This includes adjusting the flow rate and gradient profile according to the column dimensions.
-
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample solution.
-
Run the preparative HPLC method and monitor the separation using a UV detector at the appropriate wavelength for this compound.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound using the fraction collector.
-
Purity Assessment and Final Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, lyophilize the aqueous residue to obtain the purified compound as a solid.
-
Protocol 4: Crystallization
This is a general protocol for the crystallization of a purified, solid organic compound. The optimal solvent or solvent system for this compound will need to be determined empirically.
Materials:
-
Purified this compound
-
A selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Heating plate with stirring
-
Crystallization dish or beaker
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of purified this compound in various solvents at room temperature and upon heating.
-
An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
In a clean flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent or solvent system with stirring until the solid is completely dissolved.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, more well-defined crystals.
-
Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a mild temperature to remove all traces of solvent.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific experimental context and available equipment. Appropriate safety precautions should be taken when handling organic solvents.
References
- 1. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methylenedihydrotanshinquinone Stability and Degradation
Welcome to the technical support center for methylenedihydrotanshinquinone (B1631873). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing stability and degradation challenges during their experiments. As specific stability data for this compound is not extensively published, this guide draws upon established knowledge of closely related tanshinone compounds, such as tanshinone IIA, cryptotanshinone (B1669641), and dihydrotanshinone (B163075) I, to provide robust troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of tanshinone compounds like this compound?
A1: Based on studies of related tanshinones, the primary factors affecting stability are exposure to light, elevated temperatures, and non-neutral pH conditions.[1][2][3] For instance, Tanshinone IIA is known to be unstable under high temperature and light conditions, leading to degradation.[1][2] Similarly, cryptotanshinone can undergo structural changes in strongly acidic (below pH 1.0) or alkaline (above pH 11.0) environments.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions fresh for each experiment. If temporary storage is unavoidable, prepare aliquots in tightly sealed vials and store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). This practice minimizes degradation and avoids issues associated with repeated freeze-thaw cycles.
Q4: Can I work with this compound solutions at room temperature?
A4: It is not advisable. Tanshinone compounds are generally unstable in aqueous solutions at room temperature. For example, the concentration of tanshinones in aqueous solutions can decrease significantly within 24 hours. Therefore, it is crucial to minimize the time that solutions are kept at ambient temperature.
Q5: What are the potential signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or clarity of a solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent compound's peak in an HPLC chromatogram are strong indicators of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Chemical degradation of this compound. | - Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Consider that degradation products may have altered or no biological activity. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Optimize your HPLC method to ensure baseline separation of the parent compound from all degradants.[4][5][6] |
| Precipitation of the compound in stock solution. | Poor solubility or solvent evaporation. | - To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. - Ensure vials are sealed tightly to prevent solvent evaporation, particularly during storage. |
| Variability between different batches of the compound. | Inconsistent purity or presence of degradants in new batches. | - Always verify the purity of a new batch of this compound using an appropriate analytical method (e.g., HPLC, NMR) before use. - Perform a stability check on a small sample of the new batch. |
Summary of Factors Affecting Tanshinone Stability
| Factor | Effect on Stability | Relevant Tanshinone(s) | Citation |
| Temperature | High temperatures accelerate degradation. | Tanshinone IIA | [1][2][7] |
| Light | Exposure to light, especially UV, can cause degradation. | Tanshinone IIA | [1][2][7] |
| pH | Strongly acidic or alkaline conditions can lead to structural modification and degradation. | Cryptotanshinone | [3][8] |
| Solvent | Aqueous solutions are generally less stable than organic solvents. Some organic solvents like DMSO can also contribute to degradation over time. | General Tanshinones | |
| Oxygen | Oxidative degradation can occur, especially when exposed to air and light. | General Tanshinones |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep it at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a stable environment.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a suitable, validated HPLC method. A diode array detector (DAD) is recommended to obtain UV spectra of the parent compound and any degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
4. Data Interpretation:
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways based on the conditions that caused the most significant degradation.
-
Ensure the HPLC method provides adequate separation between this compound and its degradation products.
Visualizations
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methylenedihydrotanshinquinone Stability and Degradation
Welcome to the technical support center for methylenedihydrotanshinquinone. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing stability and degradation challenges during their experiments. As specific stability data for this compound is not extensively published, this guide draws upon established knowledge of closely related tanshinone compounds, such as tanshinone IIA, cryptotanshinone, and dihydrotanshinone I, to provide robust troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of tanshinone compounds like this compound?
A1: Based on studies of related tanshinones, the primary factors affecting stability are exposure to light, elevated temperatures, and non-neutral pH conditions.[1][2][3] For instance, Tanshinone IIA is known to be unstable under high temperature and light conditions, leading to degradation.[1][2] Similarly, cryptotanshinone can undergo structural changes in strongly acidic (below pH 1.0) or alkaline (above pH 11.0) environments.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions fresh for each experiment. If temporary storage is unavoidable, prepare aliquots in tightly sealed vials and store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). This practice minimizes degradation and avoids issues associated with repeated freeze-thaw cycles.
Q4: Can I work with this compound solutions at room temperature?
A4: It is not advisable. Tanshinone compounds are generally unstable in aqueous solutions at room temperature. For example, the concentration of tanshinones in aqueous solutions can decrease significantly within 24 hours. Therefore, it is crucial to minimize the time that solutions are kept at ambient temperature.
Q5: What are the potential signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or clarity of a solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent compound's peak in an HPLC chromatogram are strong indicators of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Chemical degradation of this compound. | - Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Consider that degradation products may have altered or no biological activity. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Optimize your HPLC method to ensure baseline separation of the parent compound from all degradants.[4][5][6] |
| Precipitation of the compound in stock solution. | Poor solubility or solvent evaporation. | - To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. - Ensure vials are sealed tightly to prevent solvent evaporation, particularly during storage. |
| Variability between different batches of the compound. | Inconsistent purity or presence of degradants in new batches. | - Always verify the purity of a new batch of this compound using an appropriate analytical method (e.g., HPLC, NMR) before use. - Perform a stability check on a small sample of the new batch. |
Summary of Factors Affecting Tanshinone Stability
| Factor | Effect on Stability | Relevant Tanshinone(s) | Citation |
| Temperature | High temperatures accelerate degradation. | Tanshinone IIA | [1][2][7] |
| Light | Exposure to light, especially UV, can cause degradation. | Tanshinone IIA | [1][2][7] |
| pH | Strongly acidic or alkaline conditions can lead to structural modification and degradation. | Cryptotanshinone | [3][8] |
| Solvent | Aqueous solutions are generally less stable than organic solvents. Some organic solvents like DMSO can also contribute to degradation over time. | General Tanshinones | |
| Oxygen | Oxidative degradation can occur, especially when exposed to air and light. | General Tanshinones |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep it at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a stable environment.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a suitable, validated HPLC method. A diode array detector (DAD) is recommended to obtain UV spectra of the parent compound and any degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
4. Data Interpretation:
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways based on the conditions that caused the most significant degradation.
-
Ensure the HPLC method provides adequate separation between this compound and its degradation products.
Visualizations
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methylenedihydrotanshinquinone Solubility
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methylenedihydrotanshinquinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to dissolving this compound, offering a step-by-step approach to overcoming solubility challenges.
Q1: I am having difficulty dissolving this compound. What is its expected solubility?
Q2: Which organic solvents should I try first to dissolve this compound?
A2: For a novel or poorly characterized hydrophobic compound, a systematic approach starting with common laboratory solvents is recommended. Dimethyl sulfoxide (B87167) (DMSO) is an excellent initial choice as it can dissolve a wide range of both polar and nonpolar compounds.[3] If DMSO is not suitable for your experimental system, other organic solvents can be tested. The following table summarizes a suggested screening panel of solvents.
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent Class | Specific Solvent | Rationale & Considerations |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent starting point, dissolves a broad range of compounds.[3] Can be toxic to some cell lines at higher concentrations. |
| Dimethylformamide (DMF) | Similar to DMSO, good for highly polarizable molecules. | |
| Acetonitrile (ACN) | A less polar alternative to DMSO and DMF. | |
| Alcohols | Ethanol (B145695) | A common, less toxic solvent. |
| Methanol | Similar to ethanol, but can be more volatile and toxic. | |
| Chlorinated | Dichloromethane (DCM) | Good for nonpolar compounds. Use in a fume hood. |
| Chloroform | Similar to DCM, effective for many organic molecules. Use in a fume hood. | |
| Ethers | Tetrahydrofuran (THF) | A polar ether that can be a good solvent for many organic compounds. |
Q3: My experiment requires an aqueous buffer. How can I prepare a solution of this compound in a water-based medium?
A3: Given its presumed low water solubility, dissolving this compound directly in aqueous buffers will likely be unsuccessful. A common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO or ethanol. This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%, but should be determined empirically).[4]
Q4: Even with a DMSO stock, my compound precipitates when I add it to my aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out." If simple dilution of a stock solution is problematic, consider the following advanced formulation strategies:
-
Co-solvents: A mixture of solvents can sometimes enhance solubility more than a single solvent. For instance, a combination of ethanol and polyethylene (B3416737) glycol (PEG) 400 in water can be effective.[4]
-
Solubilizing Agents & Surfactants: Non-ionic surfactants and emulsifying agents can be used to create stable dispersions in aqueous media. Commonly used examples include:
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins (β-CD) and their derivatives are frequently used for this purpose.
Q5: How can I improve the dissolution rate of my compound?
A5: To aid the dissolution process, especially with powdered compounds, you can employ the following techniques:
-
Sonication: Using an ultrasonic bath can help break up aggregates and increase the surface area of the solute, facilitating faster dissolution.
-
Vortexing: Vigorous mixing can also speed up the dissolution process.
-
Gentle Warming: For some compounds, a slight increase in temperature can improve both the rate of dissolution and the overall solubility. However, this should be done with caution to avoid thermal degradation of the compound. The stability of this compound at elevated temperatures should be considered.
Experimental Protocols & Methodologies
Protocol for Preparing a Stock Solution of this compound:
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particulates. If necessary, repeat vortexing and sonication.
-
Store the stock solution appropriately, protected from light and at the recommended temperature (typically -20°C or -80°C for long-term storage).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: Methylenedihydrotanshinquinone Solubility
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methylenedihydrotanshinquinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to dissolving this compound, offering a step-by-step approach to overcoming solubility challenges.
Q1: I am having difficulty dissolving this compound. What is its expected solubility?
Q2: Which organic solvents should I try first to dissolve this compound?
A2: For a novel or poorly characterized hydrophobic compound, a systematic approach starting with common laboratory solvents is recommended. Dimethyl sulfoxide (DMSO) is an excellent initial choice as it can dissolve a wide range of both polar and nonpolar compounds.[3] If DMSO is not suitable for your experimental system, other organic solvents can be tested. The following table summarizes a suggested screening panel of solvents.
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent Class | Specific Solvent | Rationale & Considerations |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent starting point, dissolves a broad range of compounds.[3] Can be toxic to some cell lines at higher concentrations. |
| Dimethylformamide (DMF) | Similar to DMSO, good for highly polarizable molecules. | |
| Acetonitrile (ACN) | A less polar alternative to DMSO and DMF. | |
| Alcohols | Ethanol | A common, less toxic solvent. |
| Methanol | Similar to ethanol, but can be more volatile and toxic. | |
| Chlorinated | Dichloromethane (DCM) | Good for nonpolar compounds. Use in a fume hood. |
| Chloroform | Similar to DCM, effective for many organic molecules. Use in a fume hood. | |
| Ethers | Tetrahydrofuran (THF) | A polar ether that can be a good solvent for many organic compounds. |
Q3: My experiment requires an aqueous buffer. How can I prepare a solution of this compound in a water-based medium?
A3: Given its presumed low water solubility, dissolving this compound directly in aqueous buffers will likely be unsuccessful. A common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO or ethanol. This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%, but should be determined empirically).[4]
Q4: Even with a DMSO stock, my compound precipitates when I add it to my aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out." If simple dilution of a stock solution is problematic, consider the following advanced formulation strategies:
-
Co-solvents: A mixture of solvents can sometimes enhance solubility more than a single solvent. For instance, a combination of ethanol and polyethylene glycol (PEG) 400 in water can be effective.[4]
-
Solubilizing Agents & Surfactants: Non-ionic surfactants and emulsifying agents can be used to create stable dispersions in aqueous media. Commonly used examples include:
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins (β-CD) and their derivatives are frequently used for this purpose.
Q5: How can I improve the dissolution rate of my compound?
A5: To aid the dissolution process, especially with powdered compounds, you can employ the following techniques:
-
Sonication: Using an ultrasonic bath can help break up aggregates and increase the surface area of the solute, facilitating faster dissolution.
-
Vortexing: Vigorous mixing can also speed up the dissolution process.
-
Gentle Warming: For some compounds, a slight increase in temperature can improve both the rate of dissolution and the overall solubility. However, this should be done with caution to avoid thermal degradation of the compound. The stability of this compound at elevated temperatures should be considered.
Experimental Protocols & Methodologies
Protocol for Preparing a Stock Solution of this compound:
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particulates. If necessary, repeat vortexing and sonication.
-
Store the stock solution appropriately, protected from light and at the recommended temperature (typically -20°C or -80°C for long-term storage).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: Methylenedihydrotanshinquinone HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Methylenedihydrotanshinquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Peak Shape Problems
1. Why are my peaks tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, can compromise quantification.[1][2]
-
Possible Causes:
-
Secondary Interactions: Basic compounds can interact with residual acidic silanol (B1196071) groups on silica-based columns.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Incorrect Mobile Phase pH: An unsuitable pH can affect the ionization of the analyte.[2][3]
-
Column Contamination or Degradation: Buildup of contaminants or a worn-out column can cause tailing.[1]
-
Blocked Frit: A partially blocked column frit can distort peak shape.[2]
-
-
Solutions:
-
Use a buffered mobile phase to maintain a consistent pH.[1]
-
Consider using an end-capped column to minimize silanol interactions.[1]
-
Reduce the injection volume or sample concentration.[2]
-
Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.[4]
-
Backflush the column to remove contaminants.[2]
-
2. What causes peak fronting?
Peak fronting, the inverse of tailing, results in a sharp leading edge and a sloped tail.
-
Possible Causes:
-
Solutions:
3. Why are my peaks splitting or showing shoulders?
Split peaks can interfere with accurate peak integration and identification.[1]
-
Possible Causes:
-
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths.[1]
-
Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.[4][5]
-
Co-elution: Another compound may be eluting very close to your analyte of interest.
-
-
Solutions:
Baseline and Pressure Issues
4. What is causing baseline noise or drift?
An unstable baseline can make it difficult to detect and quantify small peaks.[6][7][8]
-
Possible Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[6][9]
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase, or use of low-quality solvents.[6][7][8]
-
Contaminated Detector Cell: Dirt or contaminants in the detector flow cell.[6][7]
-
Temperature Fluctuations: Changes in ambient temperature can affect the baseline.[10]
-
Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations leading to a noisy baseline.[11]
-
-
Solutions:
-
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[6][11]
-
Flush the system to remove air bubbles.[9]
-
Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[1][6]
-
Clean the detector flow cell according to the manufacturer's instructions.[6][7]
-
Use a column oven to maintain a stable temperature.[10]
-
5. Why is my system pressure too high?
High backpressure can damage the pump, injector, and column.[12][13]
-
Possible Causes:
-
Blockage in the System: Clogged tubing, injector, or in-line filter.[9][12][13]
-
Column Contamination: Particulates from the sample binding to the column inlet frit.[12][13]
-
Mobile Phase Precipitation: Buffer salts precipitating out of the solution, especially when mixing with high concentrations of organic solvent.[9][13]
-
Flow Rate Too High: The set flow rate may be too high for the column dimensions and particle size.[9]
-
-
Solutions:
-
Identify the source of the blockage by systematically loosening fittings, starting from the detector and moving backward.[12]
-
Replace any clogged tubing or filters.[12]
-
Backflush the column (if permissible by the manufacturer) to remove contamination from the inlet frit.[12][13]
-
Ensure buffer concentrations are appropriate and filter the mobile phase before use.[13]
-
Retention Time Problems
6. Why are my retention times shifting?
Inconsistent retention times can lead to incorrect peak identification.[14][15][16]
-
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase strength.[14][15]
-
Fluctuations in Flow Rate: A leak in the system or a malfunctioning pump can lead to an unstable flow rate.[14][16]
-
Column Temperature Variation: Inconsistent column temperature affects analyte retention.[15][16][17]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[10][15]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[15]
-
-
Solutions:
-
Prepare the mobile phase carefully and keep reservoirs covered to prevent evaporation.[14]
-
Check for leaks in the system and verify the pump flow rate.[16]
-
Use a column oven to ensure a constant and stable temperature.[16][17]
-
Allow sufficient time for the column to equilibrate between runs, typically 10-20 column volumes.[10][15]
-
Experimental Protocols & Data
Example HPLC Protocol for Tanshinone Analysis
This protocol is a representative method for the analysis of tanshinones and can be adapted for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[18]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.05% phosphoric acid) is often effective. For a simpler isocratic method, a mixture of methanol (B129727) and water (e.g., 78:22 v/v with 0.5% acetic acid) can be used.[18][19]
-
Injection Volume: 5 - 20 µL.[18]
-
Column Temperature: 30 °C.[20]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol.[18]
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.
-
Representative Quantitative Data for Tanshinones
The following table summarizes typical performance data for the HPLC analysis of related tanshinone compounds. This can be used as a benchmark when developing a method for this compound.
| Parameter | Tanshinone I | Tanshinone IIA | Cryptotanshinone |
| Linearity Range (µg/mL) | 0.1 - 500.0 | 0.1 - 500.0 | 0.1 - 500.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 85 | - | - |
| Recovery (%) | 88.6 - 90.3 | - | - |
| Data adapted from a study on related tanshinones and is for illustrative purposes.[18] |
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Generic Signaling Pathway
Caption: A generic kinase signaling cascade.
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. bvchroma.com [bvchroma.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 12. nacalai.com [nacalai.com]
- 13. mastelf.com [mastelf.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 16. LC Troubleshooting—Retention Time Shift [restek.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylenedihydrotanshinquinone HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Methylenedihydrotanshinquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Peak Shape Problems
1. Why are my peaks tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, can compromise quantification.[1][2]
-
Possible Causes:
-
Secondary Interactions: Basic compounds can interact with residual acidic silanol groups on silica-based columns.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Incorrect Mobile Phase pH: An unsuitable pH can affect the ionization of the analyte.[2][3]
-
Column Contamination or Degradation: Buildup of contaminants or a worn-out column can cause tailing.[1]
-
Blocked Frit: A partially blocked column frit can distort peak shape.[2]
-
-
Solutions:
-
Use a buffered mobile phase to maintain a consistent pH.[1]
-
Consider using an end-capped column to minimize silanol interactions.[1]
-
Reduce the injection volume or sample concentration.[2]
-
Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.[4]
-
Backflush the column to remove contaminants.[2]
-
2. What causes peak fronting?
Peak fronting, the inverse of tailing, results in a sharp leading edge and a sloped tail.
-
Possible Causes:
-
Solutions:
3. Why are my peaks splitting or showing shoulders?
Split peaks can interfere with accurate peak integration and identification.[1]
-
Possible Causes:
-
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths.[1]
-
Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.[4][5]
-
Co-elution: Another compound may be eluting very close to your analyte of interest.
-
-
Solutions:
Baseline and Pressure Issues
4. What is causing baseline noise or drift?
An unstable baseline can make it difficult to detect and quantify small peaks.[6][7][8]
-
Possible Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[6][9]
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase, or use of low-quality solvents.[6][7][8]
-
Contaminated Detector Cell: Dirt or contaminants in the detector flow cell.[6][7]
-
Temperature Fluctuations: Changes in ambient temperature can affect the baseline.[10]
-
Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations leading to a noisy baseline.[11]
-
-
Solutions:
-
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[6][11]
-
Flush the system to remove air bubbles.[9]
-
Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[1][6]
-
Clean the detector flow cell according to the manufacturer's instructions.[6][7]
-
Use a column oven to maintain a stable temperature.[10]
-
5. Why is my system pressure too high?
High backpressure can damage the pump, injector, and column.[12][13]
-
Possible Causes:
-
Blockage in the System: Clogged tubing, injector, or in-line filter.[9][12][13]
-
Column Contamination: Particulates from the sample binding to the column inlet frit.[12][13]
-
Mobile Phase Precipitation: Buffer salts precipitating out of the solution, especially when mixing with high concentrations of organic solvent.[9][13]
-
Flow Rate Too High: The set flow rate may be too high for the column dimensions and particle size.[9]
-
-
Solutions:
-
Identify the source of the blockage by systematically loosening fittings, starting from the detector and moving backward.[12]
-
Replace any clogged tubing or filters.[12]
-
Backflush the column (if permissible by the manufacturer) to remove contamination from the inlet frit.[12][13]
-
Ensure buffer concentrations are appropriate and filter the mobile phase before use.[13]
-
Retention Time Problems
6. Why are my retention times shifting?
Inconsistent retention times can lead to incorrect peak identification.[14][15][16]
-
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase strength.[14][15]
-
Fluctuations in Flow Rate: A leak in the system or a malfunctioning pump can lead to an unstable flow rate.[14][16]
-
Column Temperature Variation: Inconsistent column temperature affects analyte retention.[15][16][17]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[10][15]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[15]
-
-
Solutions:
-
Prepare the mobile phase carefully and keep reservoirs covered to prevent evaporation.[14]
-
Check for leaks in the system and verify the pump flow rate.[16]
-
Use a column oven to ensure a constant and stable temperature.[16][17]
-
Allow sufficient time for the column to equilibrate between runs, typically 10-20 column volumes.[10][15]
-
Experimental Protocols & Data
Example HPLC Protocol for Tanshinone Analysis
This protocol is a representative method for the analysis of tanshinones and can be adapted for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[18]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.05% phosphoric acid) is often effective. For a simpler isocratic method, a mixture of methanol and water (e.g., 78:22 v/v with 0.5% acetic acid) can be used.[18][19]
-
Injection Volume: 5 - 20 µL.[18]
-
Column Temperature: 30 °C.[20]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol.[18]
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.
-
Representative Quantitative Data for Tanshinones
The following table summarizes typical performance data for the HPLC analysis of related tanshinone compounds. This can be used as a benchmark when developing a method for this compound.
| Parameter | Tanshinone I | Tanshinone IIA | Cryptotanshinone |
| Linearity Range (µg/mL) | 0.1 - 500.0 | 0.1 - 500.0 | 0.1 - 500.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 85 | - | - |
| Recovery (%) | 88.6 - 90.3 | - | - |
| Data adapted from a study on related tanshinones and is for illustrative purposes.[18] |
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Generic Signaling Pathway
Caption: A generic kinase signaling cascade.
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. bvchroma.com [bvchroma.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 12. nacalai.com [nacalai.com]
- 13. mastelf.com [mastelf.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 16. LC Troubleshooting—Retention Time Shift [restek.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylenedihydrotanshinquinone Interference in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with methylenedihydrotanshinquinone (B1631873) and related tanshinone compounds. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a derivative of tanshinone, a class of bioactive compounds isolated from the herb Salvia miltiorrhiza. Due to its quinone chemical structure, it is classified as a potential Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to produce false-positive results in high-throughput screening (HTS) assays through various non-specific mechanisms rather than by specifically interacting with the intended biological target.[1]
Q2: What are the common mechanisms of assay interference for quinone-containing compounds like this compound?
Compounds with a quinone substructure are known to interfere in assays through several mechanisms:
-
Redox Cycling: Quinones can undergo reduction to form semiquinone radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1][3][4] These ROS can damage assay components or directly affect the readout of many assay technologies.[1]
-
Covalent Modification of Proteins: The electrophilic nature of quinones allows them to react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification.[5] This can alter the protein's structure and function, leading to non-specific inhibition or activation.
-
Fluorescence Interference: Many quinone-containing compounds possess intrinsic fluorescent properties, capable of absorbing or emitting light. This can lead to fluorescence quenching or autofluorescence, which can be misinterpreted as a genuine assay signal.[6]
-
Compound Aggregation: At certain concentrations, some compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive results.[6]
Troubleshooting Guides
Issue 1: I'm observing unexpected or inconsistent results in my fluorescence-based assay when using this compound.
Possible Cause: Fluorescence interference (autofluorescence or quenching). Tanshinones have been shown to possess fluorescent properties.[6][7]
Troubleshooting Steps:
-
Measure the compound's intrinsic fluorescence: Scan the excitation and emission spectra of this compound at the wavelengths used in your assay.
-
Run a buffer-only control: Include a control with only the assay buffer and this compound to see if it generates a signal in the absence of any biological components.
-
Use a different fluorescent dye: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.
Quantitative Data for Related Tanshinones (Fluorescence Properties)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Tanshinone IIA Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium (B1175870) acetate.[6] |
| Cryptotanshinone Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium acetate.[6] |
| Tanshinone I Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium acetate.[6] |
Issue 2: My enzyme inhibition assay shows potent activity for this compound, but the results are not reproducible in follow-up studies.
Possible Cause: Non-specific inhibition due to redox cycling or covalent modification. Tanshinone IIA has been shown to have redox activity.[1][8][9]
Troubleshooting Steps:
-
Include a reducing agent: Add a reducing agent like Dithiothreitol (DTT) to the assay buffer. If the compound's activity is diminished, it may be due to redox cycling.
-
Pre-incubation experiment: Incubate the enzyme with this compound for a period before adding the substrate. If the inhibition increases with pre-incubation time, it may suggest covalent modification.
-
Dialysis or size-exclusion chromatography: After incubating the enzyme with the compound, remove the unbound compound. If the enzyme activity is not restored, it suggests irreversible covalent binding.
Quantitative Data for Related Tanshinones (IC50 Values for Biological Activities)
| Compound | Target/Assay | IC50 (µM) | Reference |
| Cryptotanshinone | mPGES-1 Inhibition | 1.9 ± 0.4 | [3] |
| Cryptotanshinone | 5-LO Inhibition | 7.1 | [3] |
| Dihydrotanshinone I | AChE Inhibition | 5.39 ± 0.07 | [5] |
| Dihydrotanshinone I | BChE Inhibition | 1.80 ± 0.04 | [5] |
| Tanshinone I | hMAO-A Inhibition | < 10 | [5] |
| Tanshinone IIA | hMAO-A Inhibition | < 10 | [5] |
| Cryptotanshinone | hMAO-A Inhibition | < 10 | [5] |
Note: These IC50 values represent biological activities and not necessarily assay interference. However, they provide a reference for the concentration range at which these compounds are active.
Issue 3: I am getting false positives in my luciferase-based reporter gene assay.
Possible Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Run a cell-free luciferase assay: Test this compound directly against purified luciferase enzyme to see if it inhibits its activity.
-
Use a control reporter: Employ a different reporter gene (e.g., β-galactosidase) under the control of the same promoter to see if the effect is specific to the luciferase reporter.
-
Change the luciferase type: If using firefly luciferase, consider switching to a different type, such as Renilla or NanoLuc luciferase, as they may have different sensitivities to inhibitors.[10]
Experimental Protocols
Protocol 1: Assessing Redox Cycling Activity
Objective: To determine if this compound generates reactive oxygen species (ROS) through redox cycling.
Methodology:
-
Reagents:
-
This compound stock solution (in DMSO)
-
NADPH
-
Cytochrome P450 reductase (or a similar flavoprotein)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
ROS detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, cytochrome P450 reductase, and the ROS detection reagent.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the production of ROS over time by measuring the fluorescence or absorbance of the detection reagent.
-
Include a control without this compound and a positive control (e.g., menadione).
-
-
Expected Outcome: An increase in ROS production in the presence of this compound and NADPH would indicate redox cycling activity.
Protocol 2: Evaluating Covalent Protein Modification
Objective: To determine if this compound covalently modifies proteins.
Methodology:
-
Reagents:
-
This compound stock solution (in DMSO)
-
Target protein of interest
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Mass spectrometer
-
-
Procedure:
-
Incubate the target protein with an excess of this compound for a defined period (e.g., 1-2 hours) at room temperature.
-
As a control, incubate the protein with DMSO alone.
-
Remove the excess, unbound compound using a desalting column or dialysis.
-
Analyze the protein samples by mass spectrometry to detect any mass shift corresponding to the addition of the this compound molecule.[11][12][13][14][15]
-
-
Expected Outcome: An increase in the molecular weight of the protein treated with this compound compared to the control would indicate covalent modification.
Visualizations
Caption: Redox cycling of a quinone compound.
Caption: Workflow to detect covalent protein modification.
Caption: Troubleshooting logic for assay interference.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational methods in mass spectrometry-based structural proteomics for studying protein structure, dynamics, and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of non-covalent protein complexes up to 290 kDa using electrospray ionization and ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylenedihydrotanshinquinone Interference in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with methylenedihydrotanshinquinone and related tanshinone compounds. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a derivative of tanshinone, a class of bioactive compounds isolated from the herb Salvia miltiorrhiza. Due to its quinone chemical structure, it is classified as a potential Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to produce false-positive results in high-throughput screening (HTS) assays through various non-specific mechanisms rather than by specifically interacting with the intended biological target.[1]
Q2: What are the common mechanisms of assay interference for quinone-containing compounds like this compound?
Compounds with a quinone substructure are known to interfere in assays through several mechanisms:
-
Redox Cycling: Quinones can undergo reduction to form semiquinone radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1][3][4] These ROS can damage assay components or directly affect the readout of many assay technologies.[1]
-
Covalent Modification of Proteins: The electrophilic nature of quinones allows them to react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification.[5] This can alter the protein's structure and function, leading to non-specific inhibition or activation.
-
Fluorescence Interference: Many quinone-containing compounds possess intrinsic fluorescent properties, capable of absorbing or emitting light. This can lead to fluorescence quenching or autofluorescence, which can be misinterpreted as a genuine assay signal.[6]
-
Compound Aggregation: At certain concentrations, some compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive results.[6]
Troubleshooting Guides
Issue 1: I'm observing unexpected or inconsistent results in my fluorescence-based assay when using this compound.
Possible Cause: Fluorescence interference (autofluorescence or quenching). Tanshinones have been shown to possess fluorescent properties.[6][7]
Troubleshooting Steps:
-
Measure the compound's intrinsic fluorescence: Scan the excitation and emission spectra of this compound at the wavelengths used in your assay.
-
Run a buffer-only control: Include a control with only the assay buffer and this compound to see if it generates a signal in the absence of any biological components.
-
Use a different fluorescent dye: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.
Quantitative Data for Related Tanshinones (Fluorescence Properties)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Tanshinone IIA Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium acetate.[6] |
| Cryptotanshinone Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium acetate.[6] |
| Tanshinone I Derivative | 466 | 505 | After derivatization with 4-carbomethoxybenzaldehyde and ammonium acetate.[6] |
Issue 2: My enzyme inhibition assay shows potent activity for this compound, but the results are not reproducible in follow-up studies.
Possible Cause: Non-specific inhibition due to redox cycling or covalent modification. Tanshinone IIA has been shown to have redox activity.[1][8][9]
Troubleshooting Steps:
-
Include a reducing agent: Add a reducing agent like Dithiothreitol (DTT) to the assay buffer. If the compound's activity is diminished, it may be due to redox cycling.
-
Pre-incubation experiment: Incubate the enzyme with this compound for a period before adding the substrate. If the inhibition increases with pre-incubation time, it may suggest covalent modification.
-
Dialysis or size-exclusion chromatography: After incubating the enzyme with the compound, remove the unbound compound. If the enzyme activity is not restored, it suggests irreversible covalent binding.
Quantitative Data for Related Tanshinones (IC50 Values for Biological Activities)
| Compound | Target/Assay | IC50 (µM) | Reference |
| Cryptotanshinone | mPGES-1 Inhibition | 1.9 ± 0.4 | [3] |
| Cryptotanshinone | 5-LO Inhibition | 7.1 | [3] |
| Dihydrotanshinone I | AChE Inhibition | 5.39 ± 0.07 | [5] |
| Dihydrotanshinone I | BChE Inhibition | 1.80 ± 0.04 | [5] |
| Tanshinone I | hMAO-A Inhibition | < 10 | [5] |
| Tanshinone IIA | hMAO-A Inhibition | < 10 | [5] |
| Cryptotanshinone | hMAO-A Inhibition | < 10 | [5] |
Note: These IC50 values represent biological activities and not necessarily assay interference. However, they provide a reference for the concentration range at which these compounds are active.
Issue 3: I am getting false positives in my luciferase-based reporter gene assay.
Possible Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Run a cell-free luciferase assay: Test this compound directly against purified luciferase enzyme to see if it inhibits its activity.
-
Use a control reporter: Employ a different reporter gene (e.g., β-galactosidase) under the control of the same promoter to see if the effect is specific to the luciferase reporter.
-
Change the luciferase type: If using firefly luciferase, consider switching to a different type, such as Renilla or NanoLuc luciferase, as they may have different sensitivities to inhibitors.[10]
Experimental Protocols
Protocol 1: Assessing Redox Cycling Activity
Objective: To determine if this compound generates reactive oxygen species (ROS) through redox cycling.
Methodology:
-
Reagents:
-
This compound stock solution (in DMSO)
-
NADPH
-
Cytochrome P450 reductase (or a similar flavoprotein)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
ROS detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, cytochrome P450 reductase, and the ROS detection reagent.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the production of ROS over time by measuring the fluorescence or absorbance of the detection reagent.
-
Include a control without this compound and a positive control (e.g., menadione).
-
-
Expected Outcome: An increase in ROS production in the presence of this compound and NADPH would indicate redox cycling activity.
Protocol 2: Evaluating Covalent Protein Modification
Objective: To determine if this compound covalently modifies proteins.
Methodology:
-
Reagents:
-
This compound stock solution (in DMSO)
-
Target protein of interest
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Mass spectrometer
-
-
Procedure:
-
Incubate the target protein with an excess of this compound for a defined period (e.g., 1-2 hours) at room temperature.
-
As a control, incubate the protein with DMSO alone.
-
Remove the excess, unbound compound using a desalting column or dialysis.
-
Analyze the protein samples by mass spectrometry to detect any mass shift corresponding to the addition of the this compound molecule.[11][12][13][14][15]
-
-
Expected Outcome: An increase in the molecular weight of the protein treated with this compound compared to the control would indicate covalent modification.
Visualizations
Caption: Redox cycling of a quinone compound.
Caption: Workflow to detect covalent protein modification.
Caption: Troubleshooting logic for assay interference.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational methods in mass spectrometry-based structural proteomics for studying protein structure, dynamics, and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of non-covalent protein complexes up to 290 kDa using electrospray ionization and ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylenedihydrotanshinquinone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Methylenedihydrotanshinquinone.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Question: Why am I observing inconsistent or no biological activity of my this compound in cell culture experiments?
Possible Causes and Solutions:
-
Compound Degradation: this compound can be sensitive to light and prolonged storage. Ensure the compound is stored correctly, protected from light, and at a low temperature (-20°C or -80°C).
-
Low Solubility: The compound has poor water solubility, which can lead to precipitation in culture media. It is crucial to prepare stock solutions in an appropriate organic solvent like DMSO and to ensure the final concentration of the solvent in the media is low (typically <0.1%) and consistent across all experiments, including vehicle controls.
-
Incorrect Dosage: The effective concentration of this compound can be highly cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound. This could be due to various factors, including the expression levels of its target proteins, such as STAT3.
Question: I am seeing high variability in my results between experimental replicates. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Compound Preparation: Ensure that the stock solution is homogenous and that the final dilutions are prepared accurately for each replicate. Vortex the stock solution before each use.
-
Uneven Cell Seeding: Inaccurate cell counting or improper mixing of the cell suspension before seeding can lead to variability in cell numbers between wells, affecting the final readout.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile media or PBS to minimize these effects.
Question: My Western blot results for p-STAT3 are not showing the expected decrease after treatment with this compound. What should I check?
Possible Causes and Solutions:
-
Suboptimal Treatment Time: The effect of this compound on STAT3 phosphorylation can be time-dependent. A time-course experiment is recommended to identify the optimal treatment duration.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in the lysis buffer to prevent dephosphorylation of p-STAT3 and degradation of proteins.
-
Antibody Quality: The primary antibody against p-STAT3 may not be specific or sensitive enough. It is important to use a validated antibody and to optimize its working concentration.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is known to be an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling. It can directly bind to the SH2 domain of STAT3, which prevents its phosphorylation and dimerization, thereby inhibiting its translocation to the nucleus and its transcriptional activity.
What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution. It is recommended to store the stock solution at -20°C or -80°C and to protect it from light to prevent degradation. For in vivo studies, the compound may be formulated in a vehicle containing DMSO, polyethylene (B3416737) glycol, and saline.
What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are used in many cancer cell lines to observe effects on cell viability and STAT3 signaling. However, it is always recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | >10 mg/mL | Recommended for stock solutions. |
| Ethanol | Sparingly soluble | Can be used for some applications. |
| Water | Insoluble | Not suitable for direct dissolution. |
| PBS | Insoluble | Not suitable for direct dissolution. |
Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | ~2.5 |
| PC-3 | Prostate Cancer | ~5.0 |
| MDA-MB-231 | Breast Cancer | ~3.0 |
| MCF-7 | Breast Cancer | >10 |
Note: These values are illustrative and can vary between studies. It is essential to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting for p-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Methylenedihydrotanshinquinone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Methylenedihydrotanshinquinone.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Question: Why am I observing inconsistent or no biological activity of my this compound in cell culture experiments?
Possible Causes and Solutions:
-
Compound Degradation: this compound can be sensitive to light and prolonged storage. Ensure the compound is stored correctly, protected from light, and at a low temperature (-20°C or -80°C).
-
Low Solubility: The compound has poor water solubility, which can lead to precipitation in culture media. It is crucial to prepare stock solutions in an appropriate organic solvent like DMSO and to ensure the final concentration of the solvent in the media is low (typically <0.1%) and consistent across all experiments, including vehicle controls.
-
Incorrect Dosage: The effective concentration of this compound can be highly cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound. This could be due to various factors, including the expression levels of its target proteins, such as STAT3.
Question: I am seeing high variability in my results between experimental replicates. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Compound Preparation: Ensure that the stock solution is homogenous and that the final dilutions are prepared accurately for each replicate. Vortex the stock solution before each use.
-
Uneven Cell Seeding: Inaccurate cell counting or improper mixing of the cell suspension before seeding can lead to variability in cell numbers between wells, affecting the final readout.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile media or PBS to minimize these effects.
Question: My Western blot results for p-STAT3 are not showing the expected decrease after treatment with this compound. What should I check?
Possible Causes and Solutions:
-
Suboptimal Treatment Time: The effect of this compound on STAT3 phosphorylation can be time-dependent. A time-course experiment is recommended to identify the optimal treatment duration.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in the lysis buffer to prevent dephosphorylation of p-STAT3 and degradation of proteins.
-
Antibody Quality: The primary antibody against p-STAT3 may not be specific or sensitive enough. It is important to use a validated antibody and to optimize its working concentration.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is known to be an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling. It can directly bind to the SH2 domain of STAT3, which prevents its phosphorylation and dimerization, thereby inhibiting its translocation to the nucleus and its transcriptional activity.
What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to make a stock solution. It is recommended to store the stock solution at -20°C or -80°C and to protect it from light to prevent degradation. For in vivo studies, the compound may be formulated in a vehicle containing DMSO, polyethylene glycol, and saline.
What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are used in many cancer cell lines to observe effects on cell viability and STAT3 signaling. However, it is always recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | >10 mg/mL | Recommended for stock solutions. |
| Ethanol | Sparingly soluble | Can be used for some applications. |
| Water | Insoluble | Not suitable for direct dissolution. |
| PBS | Insoluble | Not suitable for direct dissolution. |
Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | ~2.5 |
| PC-3 | Prostate Cancer | ~5.0 |
| MDA-MB-231 | Breast Cancer | ~3.0 |
| MCF-7 | Breast Cancer | >10 |
Note: These values are illustrative and can vary between studies. It is essential to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting for p-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Validation & Comparative
Comparative Analysis of Dihydrotanshinone I and Tanshinone IIA: A Guide for Researchers
Disclaimer: Initial searches for "Methylenedihydrotanshinquinone" did not yield specific information within the public domain of scientific literature. It is possible that this is a novel or less-studied derivative. Therefore, this guide provides a comparative analysis of Dihydrotanshinone I and the well-researched Tanshinone IIA , two prominent bioactive compounds isolated from Salvia miltiorrhiza (Danshen). This comparison is offered as a valuable alternative for researchers interested in the nuanced biological activities of different tanshinones.
This document provides a detailed comparison of the biological activities of Dihydrotanshinone I and Tanshinone IIA, with supporting experimental data and methodologies. The information is intended for researchers, scientists, and professionals in drug development.
Overview of Biological Activities
Dihydrotanshinone I and Tanshinone IIA, both lipophilic diterpenoids from Salvia miltiorrhiza, exhibit a broad spectrum of pharmacological effects.[1][2] While both compounds share activities such as anti-inflammatory, anti-cancer, and cardiovascular protective effects, their potency and mechanisms of action can differ significantly.
Comparative Data on Biological Activities
Anti-inflammatory Activity
Both Dihydrotanshinone I and Tanshinone IIA have demonstrated anti-inflammatory properties. Studies suggest that Dihydrotanshinone I may exhibit stronger anti-inflammatory effects in some contexts.
| Compound | Model | Key Findings | Reference |
| Dihydrotanshinone I | LPS-stimulated THP-1 macrophages | Significantly inhibited the mRNA and protein expression of TNF-α, IL-1β, and IL-8. Showed stronger anti-inflammatory activity than Tanshinone IIA. | [3] |
| Tanshinone IIA | LPS-stimulated THP-1 macrophages | Inhibited the expression of TNF-α, IL-1β, and IL-8. | [3] |
| Dihydrotanshinone I | LPS-stimulated RAW264.7 cells and animal models | A mixture of total tanshinones including Dihydrotanshinone I showed superior anti-inflammatory effects compared to individual compounds. | [4][5] |
| Tanshinone IIA | LPS-stimulated RAW264.7 cells and animal models | Exhibited anti-inflammatory effects. | [4][5] |
Anticancer Activity
Dihydrotanshinone I and Tanshinone IIA have been extensively studied for their cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth and metastasis.[1]
| Compound | Cancer Cell Line | IC50 / Effect | Mechanism of Action | Reference |
| Dihydrotanshinone I | Hepatocellular Carcinoma (Huh-7, HepG2) | Effective inhibition of proliferation. | Induces DNA damage and apoptosis; inhibits the EGFR signaling pathway. | [6] |
| Tanshinone IIA | Hepatocellular Carcinoma | Induces apoptosis. | Multiple pathways including PI3K/Akt/mTOR. | [1] |
| Dihydrotanshinone I | Ovarian Cancer | Inhibits proliferation, migration, and invasion. | Modulates the PI3K/AKT signaling pathway. | [7][8] |
| Tanshinone IIA | Cervical Cancer | Reduces tumor volume by 72.7% in vivo. | Induces apoptosis and decreases glycolysis. | [7][8] |
| Dihydrotanshinone I | Prostate Cancer | Induces apoptosis. | Regulates apoptosis-associated proteins (PARP, caspases), induces ER stress and DNA damage. | [9] |
| Tanshinone IIA | Prostate Cancer | Induces apoptosis. | Modulates PI3K/Akt pathway and influences Caspase 3 activity. | [10] |
Enzyme Inhibition (Cytochrome P450)
The inhibitory effects of Dihydrotanshinone I and Tanshinone IIA on human cytochrome P450 (CYP) enzymes are crucial for understanding potential herb-drug interactions. Dihydrotanshinone I generally shows more potent inhibition of several CYP isoforms compared to Tanshinone IIA.[11]
| Enzyme | Dihydrotanshinone I (Ki, µM) | Tanshinone IIA (Ki, µM) | Mode of Inhibition (Dihydrotanshinone I) | Mode of Inhibition (Tanshinone IIA) |
| CYP1A2 | 0.53 | 1.5 - 2.5 | Competitive | Competitive |
| CYP2C9 | 1.92 | 22 - 62 | Competitive | Competitive |
| CYP2E1 | - | - | Uncompetitive | Medium Competitive |
| CYP3A4 | 2.11 | 86 - 220 | Noncompetitive | Weak Competitive |
Experimental Protocols
Anti-inflammatory Activity Assay in THP-1 Macrophages
-
Cell Culture and Stimulation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of Dihydrotanshinone I or Tanshinone IIA for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
mRNA Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of TNF-α, IL-1β, and IL-8 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[3]
Anticancer Activity - Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines (e.g., Huh-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of Dihydrotanshinone I or Tanshinone IIA for 48 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.[6]
Cytochrome P450 Inhibition Assay
-
Microsomes and Isoforms: The inhibitory effects are evaluated in vitro using pooled human liver microsomes and specific human CYP isoforms.
-
Probe Substrates: Specific probe substrates for each CYP enzyme (e.g., phenacetin (B1679774) for CYP1A2, tolbutamide (B1681337) for CYP2C9, chlorzoxazone (B1668890) for CYP2E1, and testosterone (B1683101) for CYP3A4) are used.
-
Inhibition Assay: The reaction mixture includes human liver microsomes or CYP isoforms, the probe substrate, and various concentrations of the inhibitor (Dihydrotanshinone I or Tanshinone IIA). The formation of the metabolite is measured by HPLC to determine the enzyme activity and the inhibition kinetics (Ki).[11]
Signaling Pathways
Dihydrotanshinone I
Dihydrotanshinone I exerts its anticancer effects through multiple signaling pathways. In hepatocellular carcinoma, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway and induce DNA damage.[6] It also modulates the AMP-activated protein kinase (AMPK)/Akt/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways.[12] In ovarian cancer, it acts by modulating the PI3K/AKT signaling pathway.[7][8]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydrotanshinone I and Tanshinone IIA: A Guide for Researchers
Disclaimer: Initial searches for "Methylenedihydrotanshinquinone" did not yield specific information within the public domain of scientific literature. It is possible that this is a novel or less-studied derivative. Therefore, this guide provides a comparative analysis of Dihydrotanshinone I and the well-researched Tanshinone IIA , two prominent bioactive compounds isolated from Salvia miltiorrhiza (Danshen). This comparison is offered as a valuable alternative for researchers interested in the nuanced biological activities of different tanshinones.
This document provides a detailed comparison of the biological activities of Dihydrotanshinone I and Tanshinone IIA, with supporting experimental data and methodologies. The information is intended for researchers, scientists, and professionals in drug development.
Overview of Biological Activities
Dihydrotanshinone I and Tanshinone IIA, both lipophilic diterpenoids from Salvia miltiorrhiza, exhibit a broad spectrum of pharmacological effects.[1][2] While both compounds share activities such as anti-inflammatory, anti-cancer, and cardiovascular protective effects, their potency and mechanisms of action can differ significantly.
Comparative Data on Biological Activities
Anti-inflammatory Activity
Both Dihydrotanshinone I and Tanshinone IIA have demonstrated anti-inflammatory properties. Studies suggest that Dihydrotanshinone I may exhibit stronger anti-inflammatory effects in some contexts.
| Compound | Model | Key Findings | Reference |
| Dihydrotanshinone I | LPS-stimulated THP-1 macrophages | Significantly inhibited the mRNA and protein expression of TNF-α, IL-1β, and IL-8. Showed stronger anti-inflammatory activity than Tanshinone IIA. | [3] |
| Tanshinone IIA | LPS-stimulated THP-1 macrophages | Inhibited the expression of TNF-α, IL-1β, and IL-8. | [3] |
| Dihydrotanshinone I | LPS-stimulated RAW264.7 cells and animal models | A mixture of total tanshinones including Dihydrotanshinone I showed superior anti-inflammatory effects compared to individual compounds. | [4][5] |
| Tanshinone IIA | LPS-stimulated RAW264.7 cells and animal models | Exhibited anti-inflammatory effects. | [4][5] |
Anticancer Activity
Dihydrotanshinone I and Tanshinone IIA have been extensively studied for their cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth and metastasis.[1]
| Compound | Cancer Cell Line | IC50 / Effect | Mechanism of Action | Reference |
| Dihydrotanshinone I | Hepatocellular Carcinoma (Huh-7, HepG2) | Effective inhibition of proliferation. | Induces DNA damage and apoptosis; inhibits the EGFR signaling pathway. | [6] |
| Tanshinone IIA | Hepatocellular Carcinoma | Induces apoptosis. | Multiple pathways including PI3K/Akt/mTOR. | [1] |
| Dihydrotanshinone I | Ovarian Cancer | Inhibits proliferation, migration, and invasion. | Modulates the PI3K/AKT signaling pathway. | [7][8] |
| Tanshinone IIA | Cervical Cancer | Reduces tumor volume by 72.7% in vivo. | Induces apoptosis and decreases glycolysis. | [7][8] |
| Dihydrotanshinone I | Prostate Cancer | Induces apoptosis. | Regulates apoptosis-associated proteins (PARP, caspases), induces ER stress and DNA damage. | [9] |
| Tanshinone IIA | Prostate Cancer | Induces apoptosis. | Modulates PI3K/Akt pathway and influences Caspase 3 activity. | [10] |
Enzyme Inhibition (Cytochrome P450)
The inhibitory effects of Dihydrotanshinone I and Tanshinone IIA on human cytochrome P450 (CYP) enzymes are crucial for understanding potential herb-drug interactions. Dihydrotanshinone I generally shows more potent inhibition of several CYP isoforms compared to Tanshinone IIA.[11]
| Enzyme | Dihydrotanshinone I (Ki, µM) | Tanshinone IIA (Ki, µM) | Mode of Inhibition (Dihydrotanshinone I) | Mode of Inhibition (Tanshinone IIA) |
| CYP1A2 | 0.53 | 1.5 - 2.5 | Competitive | Competitive |
| CYP2C9 | 1.92 | 22 - 62 | Competitive | Competitive |
| CYP2E1 | - | - | Uncompetitive | Medium Competitive |
| CYP3A4 | 2.11 | 86 - 220 | Noncompetitive | Weak Competitive |
Experimental Protocols
Anti-inflammatory Activity Assay in THP-1 Macrophages
-
Cell Culture and Stimulation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of Dihydrotanshinone I or Tanshinone IIA for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
mRNA Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of TNF-α, IL-1β, and IL-8 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[3]
Anticancer Activity - Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines (e.g., Huh-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of Dihydrotanshinone I or Tanshinone IIA for 48 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.[6]
Cytochrome P450 Inhibition Assay
-
Microsomes and Isoforms: The inhibitory effects are evaluated in vitro using pooled human liver microsomes and specific human CYP isoforms.
-
Probe Substrates: Specific probe substrates for each CYP enzyme (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, chlorzoxazone for CYP2E1, and testosterone for CYP3A4) are used.
-
Inhibition Assay: The reaction mixture includes human liver microsomes or CYP isoforms, the probe substrate, and various concentrations of the inhibitor (Dihydrotanshinone I or Tanshinone IIA). The formation of the metabolite is measured by HPLC to determine the enzyme activity and the inhibition kinetics (Ki).[11]
Signaling Pathways
Dihydrotanshinone I
Dihydrotanshinone I exerts its anticancer effects through multiple signaling pathways. In hepatocellular carcinoma, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway and induce DNA damage.[6] It also modulates the AMP-activated protein kinase (AMPK)/Akt/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways.[12] In ovarian cancer, it acts by modulating the PI3K/AKT signaling pathway.[7][8]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of Methylenedihydrotanshinquinone
A comprehensive guide for researchers on the biological activities of Methylenedihydrotanshinquinone, contextualized with data from related tanshinone compounds.
Introduction
This compound is a derivative of tanshinone, a class of bioactive abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including well-studied compounds like Tanshinone I and Tanshinone IIA, are known for a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and cardiovascular protective effects. This guide aims to provide a comparative overview of the biological effects of this compound, drawing upon available data and supplementing with information from closely related tanshinone analogs to provide a broader context for its potential therapeutic applications.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, this section presents data for the closely related "methylene tanshinquinone" and other prominent tanshinones to offer a comparative perspective.
Table 1: Comparative Cytotoxicity of Methylene Tanshinquinone and Other Tanshinones Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Methylene tanshinquinone | KB | < 1 | [1] |
| HeLa | < 1 | [1] | |
| Colo-205 | < 1 | [1] | |
| Hep-2 | < 1 | [1] | |
| Tanshinone I | HUVECs | ~2.5 µM | [2] |
| Dihydrotanshinone I | MCF-7 | 0.4 - 2 µM | [2] |
| MDA-MB-231 | 0.4 - 2 µM | [2] | |
| Cryptotanshinone | Rh30 | 2.5 - 40 µM | [2] |
| DU 145 | 2.5 - 40 µM | [2] | |
| 1-hydroxy-tanshinone IIA | PC3 | Not specified, but highest cytotoxicity among tested tanshinones | [3] |
| MCF-7 | Not specified, but highest cytotoxicity among tested tanshinones | [3] |
Note: Specific IC50 values for Methylene tanshinquinone were not provided in the source material, only that over 50% of tumor cells were killed at concentrations below 1 µg/ml[1]. Further research is needed to establish precise IC50 values.
Key Biological Effects: A Comparative Overview
Based on the broader family of tanshinones, this compound is anticipated to exhibit a range of biological activities.
Anticancer Effects
Tanshinones are widely recognized for their potent cytotoxic effects against various cancer cell lines. "Methylene tanshinquinone" has demonstrated significant cytotoxicity against KB, HeLa, Colo-205, and Hep-2 carcinoma cell lines at concentrations below 1 µg/mL[1]. This suggests it may be a potent anticancer agent. Other tanshinones, such as Tanshinone I and Dihydrotanshinone I, exert their effects by inducing cell cycle arrest and apoptosis[2][4]. The anticancer mechanisms of tanshinones often involve the modulation of key signaling pathways that regulate cell proliferation and survival[5].
Anti-inflammatory Effects
Several tanshinone derivatives have shown promising anti-inflammatory properties[6][7]. The anti-inflammatory actions of tanshinones are often attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways[8]. For instance, Tanshinone IIA has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, in RAW 264.7 cells[9]. This is achieved through the suppression of the NIK-IKK and MAPK (p38, ERK1/2, and JNK) pathways[9]. Given the structural similarities, this compound may also possess anti-inflammatory activities operating through similar mechanisms.
Signaling Pathways
The biological activities of tanshinones are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the following pathways are commonly modulated by other tanshinones and represent potential targets.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Many tanshinones, including Tanshinone IIA, have been found to inhibit the activation of NF-κB[9][10][11][12][13]. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Tanshinones have been shown to modulate MAPK signaling, which contributes to their anticancer effects[5][14][15]. For instance, Tanshinone IIA can induce autophagic cell death in leukemia cells through the activation of the ERK pathway, a component of MAPK signaling[16].
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., KB, HeLa, Colo-205, Hep-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production.
Conclusion
While specific research on this compound is limited, the available data on the closely related "methylene tanshinquinone" and the broader family of tanshinones suggest that it holds potential as a bioactive compound with significant anticancer and anti-inflammatory properties. Its potent cytotoxicity against multiple cancer cell lines warrants further investigation to determine its precise mechanisms of action and therapeutic potential. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such investigations.
References
- 1. worldscientific.com [worldscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA inhibits lipopolysaccharide‑induced inflammatory responses through the TLR4/TAK1/NF‑κB signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B and tanshinone IIA synergistically improve early diabetic nephropathy through regulating PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tanshinone IIA improves miR-133 expression through MAPK ERK1/2 pathway in hypoxic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of Methylenedihydrotanshinquinone
A comprehensive guide for researchers on the biological activities of Methylenedihydrotanshinquinone, contextualized with data from related tanshinone compounds.
Introduction
This compound is a derivative of tanshinone, a class of bioactive abietane diterpenes isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including well-studied compounds like Tanshinone I and Tanshinone IIA, are known for a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and cardiovascular protective effects. This guide aims to provide a comparative overview of the biological effects of this compound, drawing upon available data and supplementing with information from closely related tanshinone analogs to provide a broader context for its potential therapeutic applications.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, this section presents data for the closely related "methylene tanshinquinone" and other prominent tanshinones to offer a comparative perspective.
Table 1: Comparative Cytotoxicity of Methylene Tanshinquinone and Other Tanshinones Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Methylene tanshinquinone | KB | < 1 | [1] |
| HeLa | < 1 | [1] | |
| Colo-205 | < 1 | [1] | |
| Hep-2 | < 1 | [1] | |
| Tanshinone I | HUVECs | ~2.5 µM | [2] |
| Dihydrotanshinone I | MCF-7 | 0.4 - 2 µM | [2] |
| MDA-MB-231 | 0.4 - 2 µM | [2] | |
| Cryptotanshinone | Rh30 | 2.5 - 40 µM | [2] |
| DU 145 | 2.5 - 40 µM | [2] | |
| 1-hydroxy-tanshinone IIA | PC3 | Not specified, but highest cytotoxicity among tested tanshinones | [3] |
| MCF-7 | Not specified, but highest cytotoxicity among tested tanshinones | [3] |
Note: Specific IC50 values for Methylene tanshinquinone were not provided in the source material, only that over 50% of tumor cells were killed at concentrations below 1 µg/ml[1]. Further research is needed to establish precise IC50 values.
Key Biological Effects: A Comparative Overview
Based on the broader family of tanshinones, this compound is anticipated to exhibit a range of biological activities.
Anticancer Effects
Tanshinones are widely recognized for their potent cytotoxic effects against various cancer cell lines. "Methylene tanshinquinone" has demonstrated significant cytotoxicity against KB, HeLa, Colo-205, and Hep-2 carcinoma cell lines at concentrations below 1 µg/mL[1]. This suggests it may be a potent anticancer agent. Other tanshinones, such as Tanshinone I and Dihydrotanshinone I, exert their effects by inducing cell cycle arrest and apoptosis[2][4]. The anticancer mechanisms of tanshinones often involve the modulation of key signaling pathways that regulate cell proliferation and survival[5].
Anti-inflammatory Effects
Several tanshinone derivatives have shown promising anti-inflammatory properties[6][7]. The anti-inflammatory actions of tanshinones are often attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways[8]. For instance, Tanshinone IIA has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, in RAW 264.7 cells[9]. This is achieved through the suppression of the NIK-IKK and MAPK (p38, ERK1/2, and JNK) pathways[9]. Given the structural similarities, this compound may also possess anti-inflammatory activities operating through similar mechanisms.
Signaling Pathways
The biological activities of tanshinones are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the following pathways are commonly modulated by other tanshinones and represent potential targets.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Many tanshinones, including Tanshinone IIA, have been found to inhibit the activation of NF-κB[9][10][11][12][13]. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Tanshinones have been shown to modulate MAPK signaling, which contributes to their anticancer effects[5][14][15]. For instance, Tanshinone IIA can induce autophagic cell death in leukemia cells through the activation of the ERK pathway, a component of MAPK signaling[16].
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., KB, HeLa, Colo-205, Hep-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production.
Conclusion
While specific research on this compound is limited, the available data on the closely related "methylene tanshinquinone" and the broader family of tanshinones suggest that it holds potential as a bioactive compound with significant anticancer and anti-inflammatory properties. Its potent cytotoxicity against multiple cancer cell lines warrants further investigation to determine its precise mechanisms of action and therapeutic potential. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such investigations.
References
- 1. worldscientific.com [worldscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA inhibits lipopolysaccharide‑induced inflammatory responses through the TLR4/TAK1/NF‑κB signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B and tanshinone IIA synergistically improve early diabetic nephropathy through regulating PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tanshinone IIA improves miR-133 expression through MAPK ERK1/2 pathway in hypoxic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Target Validation of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylenedihydrotanshinquinone (MDT) and its validated biological target, Monoamine Oxidase A (MAO-A). The information presented herein is intended to offer an objective comparison of MDT's performance with alternative MAO-A inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and its Target
This compound (MDT) is a derivative of tanshinones, a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones have been shown to possess a wide range of pharmacological activities, including neuroprotective effects. Recent studies on tanshinone congeners have pointed towards Monoamine Oxidase A (MAO-A) as a significant therapeutic target. MAO-A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and other neurological disorders. This guide focuses on the validation of MAO-A as the target for MDT and compares its inhibitory profile with other known MAO-A inhibitors.
Quantitative Comparison of MAO-A Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of MDT and selected alternative MAO-A inhibitors.
| Compound | Target | IC50 Value (µM) | Inhibition Type | Source |
| This compound (MDT) | MAO-A | Data Not Available | - | - |
| Moclobemide | MAO-A | 6.1 - 10 | Reversible | [1][2] |
| Clorgyline | MAO-A | 0.0012 | Irreversible | [3] |
| Harmine | MAO-A | ~0.001 (1 nM) | Reversible | [4][5] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are essential for the validation of a drug target. Below are detailed methodologies for key experiments used to assess the inhibitory activity of compounds against MAO-A.
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate like tyramine.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
MAO Assay Buffer
-
Peroxidase enzyme
-
Fluorometric probe (e.g., Amplex Red or OxiRed™ Probe)
-
Test compounds (MDT and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, probe, and test compounds in MAO Assay Buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells of the microplate. Include wells for a positive control (Clorgyline) and a no-inhibitor control.
-
Enzyme Addition: Add the MAO-A enzyme solution to all wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Signal Development: Simultaneously add the peroxidase and fluorometric probe mixture. This will react with the H₂O₂ produced by the MAO-A reaction to generate a fluorescent product.
-
Fluorescence Measurement: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for OxiRed™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MAO-Glo™ Luminescence-Based Assay
This commercially available assay from Promega offers a highly sensitive method for measuring MAO activity.
Principle:
The assay utilizes a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into a luciferin (B1168401) derivative. The addition of a Luciferin Detection Reagent stops the MAO reaction and initiates a stable glow-type luminescent signal that is directly proportional to the MAO activity.[6][7][8]
Procedure (abbreviated):
-
MAO Reaction: Incubate the MAO enzyme with the luminogenic MAO substrate and the test compounds.
-
Signal Generation: Add the reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the fluorometric assay.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of target validation.
Caption: Signaling pathway of MAO-A and its inhibition by MDT.
Caption: General experimental workflow for an in vitro MAO-A inhibition assay.
Caption: Logical relationship between MDT, its target, and therapeutic effect.
Conclusion
The available evidence strongly suggests that Monoamine Oxidase A is a primary target of tanshinones, including this compound. While direct quantitative data for MDT's inhibitory potency is currently lacking in publicly accessible literature, the established protocols for MAO-A inhibition assays provide a clear path for its validation and characterization. The comparison with well-characterized MAO-A inhibitors such as Moclobemide, Clorgyline, and Harmine highlights the therapeutic potential of MDT in neurological disorders. Further studies are warranted to precisely quantify the inhibitory activity of MDT and to explore its selectivity and in vivo efficacy. This guide serves as a foundational resource for researchers interested in pursuing the development of MDT as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 7. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 8. MAO-Glo™ Assay Systems [worldwide.promega.com]
Comparative Guide to the Target Validation of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylenedihydrotanshinquinone (MDT) and its validated biological target, Monoamine Oxidase A (MAO-A). The information presented herein is intended to offer an objective comparison of MDT's performance with alternative MAO-A inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and its Target
This compound (MDT) is a derivative of tanshinones, a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones have been shown to possess a wide range of pharmacological activities, including neuroprotective effects. Recent studies on tanshinone congeners have pointed towards Monoamine Oxidase A (MAO-A) as a significant therapeutic target. MAO-A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and other neurological disorders. This guide focuses on the validation of MAO-A as the target for MDT and compares its inhibitory profile with other known MAO-A inhibitors.
Quantitative Comparison of MAO-A Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of MDT and selected alternative MAO-A inhibitors.
| Compound | Target | IC50 Value (µM) | Inhibition Type | Source |
| This compound (MDT) | MAO-A | Data Not Available | - | - |
| Moclobemide | MAO-A | 6.1 - 10 | Reversible | [1][2] |
| Clorgyline | MAO-A | 0.0012 | Irreversible | [3] |
| Harmine | MAO-A | ~0.001 (1 nM) | Reversible | [4][5] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are essential for the validation of a drug target. Below are detailed methodologies for key experiments used to assess the inhibitory activity of compounds against MAO-A.
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate like tyramine.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
MAO Assay Buffer
-
Peroxidase enzyme
-
Fluorometric probe (e.g., Amplex Red or OxiRed™ Probe)
-
Test compounds (MDT and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, probe, and test compounds in MAO Assay Buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells of the microplate. Include wells for a positive control (Clorgyline) and a no-inhibitor control.
-
Enzyme Addition: Add the MAO-A enzyme solution to all wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Signal Development: Simultaneously add the peroxidase and fluorometric probe mixture. This will react with the H₂O₂ produced by the MAO-A reaction to generate a fluorescent product.
-
Fluorescence Measurement: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for OxiRed™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MAO-Glo™ Luminescence-Based Assay
This commercially available assay from Promega offers a highly sensitive method for measuring MAO activity.
Principle:
The assay utilizes a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into a luciferin derivative. The addition of a Luciferin Detection Reagent stops the MAO reaction and initiates a stable glow-type luminescent signal that is directly proportional to the MAO activity.[6][7][8]
Procedure (abbreviated):
-
MAO Reaction: Incubate the MAO enzyme with the luminogenic MAO substrate and the test compounds.
-
Signal Generation: Add the reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the fluorometric assay.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of target validation.
Caption: Signaling pathway of MAO-A and its inhibition by MDT.
Caption: General experimental workflow for an in vitro MAO-A inhibition assay.
Caption: Logical relationship between MDT, its target, and therapeutic effect.
Conclusion
The available evidence strongly suggests that Monoamine Oxidase A is a primary target of tanshinones, including this compound. While direct quantitative data for MDT's inhibitory potency is currently lacking in publicly accessible literature, the established protocols for MAO-A inhibition assays provide a clear path for its validation and characterization. The comparison with well-characterized MAO-A inhibitors such as Moclobemide, Clorgyline, and Harmine highlights the therapeutic potential of MDT in neurological disorders. Further studies are warranted to precisely quantify the inhibitory activity of MDT and to explore its selectivity and in vivo efficacy. This guide serves as a foundational resource for researchers interested in pursuing the development of MDT as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 7. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 8. MAO-Glo™ Assay Systems [worldwide.promega.com]
Comparative Selectivity Analysis of Tanshinone Derivatives
This guide focuses on the selectivity of tanshinones against two distinct enzyme families: 11β-hydroxysteroid dehydrogenases (11β-HSDs) and viral proteases. By examining the differential inhibitory activities of these compounds, we can infer their potential for specific and targeted therapeutic action.
Selectivity of Tanshinones Against 11β-Hydroxysteroid Dehydrogenase Isoforms
Tanshinones have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, while showing significantly less activity against the isoform 11β-HSD2.[1][2][3] This selectivity is crucial, as non-selective inhibition of 11β-HSDs can lead to undesirable side effects.
Comparative Inhibitory Activity (IC50) of Tanshinones against 11β-HSD1 and 11β-HSD2
| Compound | Target | IC50 (nM) | Selectivity Index (SI) |
| Tanshinone IIA (1) | Human 11β-HSD1 | 32.2 ± 2.5 | > 31,250 |
| Human 11β-HSD2 | > 1,000,000 | ||
| Mouse 11β-HSD1 | 35.3 ± 15.4 | 3838 | |
| Mouse 11β-HSD2 | 135,400 ± 72,500 | ||
| Cryptotanshinone (2) | Human 11β-HSD1 | - | - |
| Mouse 11β-HSD1 | - | - |
Data extracted from Deng et al., 2022.[3]
Selectivity of Tanshinones Against Viral Proteases
Recent studies have explored the potential of tanshinones as inhibitors of SARS-CoV cysteine proteases, namely the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[4] Notably, these studies indicate that the inhibitory effects are selective, with no significant activity observed against other proteases like chymotrypsin, papain, and HIV protease.[4]
Comparative Inhibitory Activity (IC50) of Tanshinones against SARS-CoV Proteases and Deubiquitinating Enzymes (DUBs)
| Compound | Target | IC50 (µM) |
| Tanshinone I (5) | 3CLpro | 8.8 |
| DUB | 0.7 | |
| Dihydrotanshinone I (6) | 3CLpro | 4.9 |
| DUB | 1.2 | |
| Tanshinone IIA analog (2) | 3CLpro | 10.7 |
| Tanshinone IIA analog (3) | 3CLpro | 9.2 |
| Cryptotanshinone (4) | DUB | 87.6 |
| Rosmariquinone (7) | 3CLpro | 21.1 |
| PLpro | 30.0 |
Data extracted from Park et al., 2016.[4]
Experimental Protocols
11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of tanshinones against human and mouse 11β-HSD1 and 11β-HSD2 can be determined using a scintillation proximity assay (SPA).[1]
-
Enzyme Source : Microsomes containing overexpressed human or mouse 11β-HSD1 or 11β-HSD2 are used.[5]
-
Reaction Mixture : The assay mixture contains the enzyme source, [3H]-cortisone (for 11β-HSD1) or [3H]-cortisol (for 11β-HSD2) as the substrate, NADPH (for 11β-HSD1) or NAD+ (for 11β-HSD2) as the cofactor, and the test compound at various concentrations.
-
Incubation : The reaction is incubated at 37°C to allow for the enzymatic conversion of the substrate.
-
Detection : The amount of product ([3H]-cortisol for 11β-HSD1 or [3H]-cortisone for 11β-HSD2) is quantified using a scintillation counter.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a logistic equation.
SARS-CoV Protease Inhibition Assay
A fluorescence resonance energy transfer (FRET)-based assay is commonly employed to measure the inhibition of SARS-CoV proteases.[6]
-
Enzyme and Substrate : Recombinant SARS-CoV-2 Mpro (3CLpro) or PLpro is used as the enzyme. A fluorogenic substrate containing a cleavage site for the respective protease, flanked by a fluorophore and a quencher, is utilized.[6]
-
Reaction : The enzyme, substrate, and test compound are incubated together in an appropriate assay buffer.
-
Measurement : In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a fluorescence plate reader.[7]
-
Inhibition : Inhibitors prevent substrate cleavage, leading to a decrease in the rate of fluorescence increase.[6]
-
Data Analysis : IC50 values are determined from the concentration-response curves.
Visualizing Selectivity and Experimental Workflow
Caption: Conceptual overview of compound selectivity.
Caption: Generalized workflow for a FRET-based protease inhibition assay.
Chemical Structures
To provide context for the discussed compounds, their chemical structures are presented below. The structural similarities and differences among these tanshinones likely contribute to their varying selectivity profiles.
Tanshinone IIA [8][9][10][11] (Image of Tanshinone IIA structure would be placed here)
Cryptotanshinone [12][13][14] (Image of Cryptotanshinone structure would be placed here)
This compound (Image of this compound structure would be placed here)
Note: A definitive public domain chemical structure for this compound was not available at the time of this guide's creation.
References
- 1. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of cell wall invertase inhibitor in regulating chilling tolerance in tomato [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. Cryptotanshinone | C19H20O3 | CID 160254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. frontiersin.org [frontiersin.org]
Comparative Selectivity Analysis of Tanshinone Derivatives
This guide focuses on the selectivity of tanshinones against two distinct enzyme families: 11β-hydroxysteroid dehydrogenases (11β-HSDs) and viral proteases. By examining the differential inhibitory activities of these compounds, we can infer their potential for specific and targeted therapeutic action.
Selectivity of Tanshinones Against 11β-Hydroxysteroid Dehydrogenase Isoforms
Tanshinones have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, while showing significantly less activity against the isoform 11β-HSD2.[1][2][3] This selectivity is crucial, as non-selective inhibition of 11β-HSDs can lead to undesirable side effects.
Comparative Inhibitory Activity (IC50) of Tanshinones against 11β-HSD1 and 11β-HSD2
| Compound | Target | IC50 (nM) | Selectivity Index (SI) |
| Tanshinone IIA (1) | Human 11β-HSD1 | 32.2 ± 2.5 | > 31,250 |
| Human 11β-HSD2 | > 1,000,000 | ||
| Mouse 11β-HSD1 | 35.3 ± 15.4 | 3838 | |
| Mouse 11β-HSD2 | 135,400 ± 72,500 | ||
| Cryptotanshinone (2) | Human 11β-HSD1 | - | - |
| Mouse 11β-HSD1 | - | - |
Data extracted from Deng et al., 2022.[3]
Selectivity of Tanshinones Against Viral Proteases
Recent studies have explored the potential of tanshinones as inhibitors of SARS-CoV cysteine proteases, namely the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[4] Notably, these studies indicate that the inhibitory effects are selective, with no significant activity observed against other proteases like chymotrypsin, papain, and HIV protease.[4]
Comparative Inhibitory Activity (IC50) of Tanshinones against SARS-CoV Proteases and Deubiquitinating Enzymes (DUBs)
| Compound | Target | IC50 (µM) |
| Tanshinone I (5) | 3CLpro | 8.8 |
| DUB | 0.7 | |
| Dihydrotanshinone I (6) | 3CLpro | 4.9 |
| DUB | 1.2 | |
| Tanshinone IIA analog (2) | 3CLpro | 10.7 |
| Tanshinone IIA analog (3) | 3CLpro | 9.2 |
| Cryptotanshinone (4) | DUB | 87.6 |
| Rosmariquinone (7) | 3CLpro | 21.1 |
| PLpro | 30.0 |
Data extracted from Park et al., 2016.[4]
Experimental Protocols
11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of tanshinones against human and mouse 11β-HSD1 and 11β-HSD2 can be determined using a scintillation proximity assay (SPA).[1]
-
Enzyme Source : Microsomes containing overexpressed human or mouse 11β-HSD1 or 11β-HSD2 are used.[5]
-
Reaction Mixture : The assay mixture contains the enzyme source, [3H]-cortisone (for 11β-HSD1) or [3H]-cortisol (for 11β-HSD2) as the substrate, NADPH (for 11β-HSD1) or NAD+ (for 11β-HSD2) as the cofactor, and the test compound at various concentrations.
-
Incubation : The reaction is incubated at 37°C to allow for the enzymatic conversion of the substrate.
-
Detection : The amount of product ([3H]-cortisol for 11β-HSD1 or [3H]-cortisone for 11β-HSD2) is quantified using a scintillation counter.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a logistic equation.
SARS-CoV Protease Inhibition Assay
A fluorescence resonance energy transfer (FRET)-based assay is commonly employed to measure the inhibition of SARS-CoV proteases.[6]
-
Enzyme and Substrate : Recombinant SARS-CoV-2 Mpro (3CLpro) or PLpro is used as the enzyme. A fluorogenic substrate containing a cleavage site for the respective protease, flanked by a fluorophore and a quencher, is utilized.[6]
-
Reaction : The enzyme, substrate, and test compound are incubated together in an appropriate assay buffer.
-
Measurement : In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a fluorescence plate reader.[7]
-
Inhibition : Inhibitors prevent substrate cleavage, leading to a decrease in the rate of fluorescence increase.[6]
-
Data Analysis : IC50 values are determined from the concentration-response curves.
Visualizing Selectivity and Experimental Workflow
Caption: Conceptual overview of compound selectivity.
Caption: Generalized workflow for a FRET-based protease inhibition assay.
Chemical Structures
To provide context for the discussed compounds, their chemical structures are presented below. The structural similarities and differences among these tanshinones likely contribute to their varying selectivity profiles.
Tanshinone IIA [8][9][10][11] (Image of Tanshinone IIA structure would be placed here)
Cryptotanshinone [12][13][14] (Image of Cryptotanshinone structure would be placed here)
This compound (Image of this compound structure would be placed here)
Note: A definitive public domain chemical structure for this compound was not available at the time of this guide's creation.
References
- 1. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of cell wall invertase inhibitor in regulating chilling tolerance in tomato [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. Cryptotanshinone | C19H20O3 | CID 160254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. frontiersin.org [frontiersin.org]
A Comparative Guide to the Reproducibility of Tanshinone Experiments: A Focus on Methylenedihydrotanshinquinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with these key tanshinones. By understanding the established protocols and potential sources of variability in experiments with these compounds, researchers can better design and execute reproducible studies for novel derivatives like Methylenedihydrotanshinquinone.
Data Presentation: A Comparative Analysis of Tanshinone Bioactivity
To facilitate a clear comparison of the biological effects of different tanshinones, the following table summarizes their reported cytotoxic activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound and its reproducibility is critical.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone I | PC-3 | Prostate Cancer | ~3-6 | [1] |
| DU145 | Prostate Cancer | Not specified | ||
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 1 µg/ml (~3.4 µM) | [2] |
| K562 | Chronic Myeloid Leukemia | ~20 | [3] | |
| PC-3 | Prostate Cancer | >20 | [1] | |
| Cryptotanshinone | K562 | Chronic Myeloid Leukemia | ~20 | [3] |
| PC-3 | Prostate Cancer | ~10-20 | [1] | |
| Dihydrotanshinone I | SK-HEP-1 | Hepatocellular Carcinoma | Not specified | [4] |
| Huh-7 | Hepatocellular Carcinoma | <3.125 | [5] | |
| HepG2 | Hepatocellular Carcinoma | <3.125 | [5] | |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | Not specified | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. Researchers should aim to standardize these parameters to enhance reproducibility.
Experimental Protocols: Methodologies for Robust Tanshinone Research
Detailed and standardized experimental protocols are fundamental for reproducible research. Below are methodologies for key experiments commonly performed with tanshinones.
While many studies utilize commercially available tanshinones, understanding their synthesis and purification is crucial for ensuring compound identity and purity, which directly impacts experimental outcomes.
-
Total Synthesis of Tanshinone I: A reported three-step synthesis involves a Diels-Alder reaction, a Weitz-Scheffer-type epoxidation, and a Feist-Bénary reaction from commercially available starting materials.[7][8][9] This approach offers a controlled method for obtaining the pure compound.
-
Extraction and Purification from Salvia miltiorrhiza : A common method involves extraction with an organic solvent like ethanol (B145695) or ethyl acetate, followed by purification using techniques such as macroporous adsorption resins and high-speed counter-current chromatography (HSCCC).[4][10] Purity is typically assessed by HPLC.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10³ cells/well) and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat cells with a range of concentrations of the tanshinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[2]
-
MTT Incubation: Add MTT solution (e.g., 5 g/L) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer compounds. Adherence to reporting guidelines such as the ARRIVE guidelines is crucial for the reproducibility of animal studies.[2][11][12]
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the subcutaneous injection of cancer cells (e.g., HepG2).[8]
-
Tumor Inoculation: Inject a specific number of cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the tanshinone compound (e.g., intraperitoneally) at a predetermined dose and schedule.[8]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Reporting: Clearly report the number of animals per group, the method of randomization, and any blinding procedures used.[12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: Simplified signaling pathway of tanshinones in cancer cells.
Caption: General experimental workflow for tanshinone evaluation.
Conclusion and Recommendations for Reproducibility
While "this compound" remains a novel compound without a substantial body of published, reproducible data, the extensive research on its analogs provides a solid foundation for future investigations. To enhance the reproducibility of experiments with this and other novel tanshinones, researchers should:
-
Thoroughly Characterize the Compound: Ensure the identity, purity, and stability of the test compound using appropriate analytical techniques.
-
Standardize Experimental Conditions: Meticulously document and control all experimental parameters, including cell line authentication, passage number, reagent sources, and instrument settings.
-
Adhere to Reporting Guidelines: Follow established guidelines such as the ARRIVE guidelines for animal studies to ensure transparent and comprehensive reporting of methodologies and findings.[2][11][12]
-
Utilize Positive and Negative Controls: Include appropriate controls in all experiments to validate the assay and provide a baseline for comparison.
-
Perform Independent Replicates: Conduct a sufficient number of independent experiments to ensure the statistical significance and robustness of the results.
By embracing these principles of rigorous experimental design, execution, and reporting, the scientific community can build a reliable and reproducible body of knowledge on the therapeutic potential of this compound and other promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots | MDPI [mdpi.com]
- 4. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 9. Total Synthesis of Tanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 12. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Tanshinone Experiments: A Focus on Methylenedihydrotanshinquinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with these key tanshinones. By understanding the established protocols and potential sources of variability in experiments with these compounds, researchers can better design and execute reproducible studies for novel derivatives like Methylenedihydrotanshinquinone.
Data Presentation: A Comparative Analysis of Tanshinone Bioactivity
To facilitate a clear comparison of the biological effects of different tanshinones, the following table summarizes their reported cytotoxic activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound and its reproducibility is critical.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone I | PC-3 | Prostate Cancer | ~3-6 | [1] |
| DU145 | Prostate Cancer | Not specified | ||
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 1 µg/ml (~3.4 µM) | [2] |
| K562 | Chronic Myeloid Leukemia | ~20 | [3] | |
| PC-3 | Prostate Cancer | >20 | [1] | |
| Cryptotanshinone | K562 | Chronic Myeloid Leukemia | ~20 | [3] |
| PC-3 | Prostate Cancer | ~10-20 | [1] | |
| Dihydrotanshinone I | SK-HEP-1 | Hepatocellular Carcinoma | Not specified | [4] |
| Huh-7 | Hepatocellular Carcinoma | <3.125 | [5] | |
| HepG2 | Hepatocellular Carcinoma | <3.125 | [5] | |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | Not specified | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. Researchers should aim to standardize these parameters to enhance reproducibility.
Experimental Protocols: Methodologies for Robust Tanshinone Research
Detailed and standardized experimental protocols are fundamental for reproducible research. Below are methodologies for key experiments commonly performed with tanshinones.
While many studies utilize commercially available tanshinones, understanding their synthesis and purification is crucial for ensuring compound identity and purity, which directly impacts experimental outcomes.
-
Total Synthesis of Tanshinone I: A reported three-step synthesis involves a Diels-Alder reaction, a Weitz-Scheffer-type epoxidation, and a Feist-Bénary reaction from commercially available starting materials.[7][8][9] This approach offers a controlled method for obtaining the pure compound.
-
Extraction and Purification from Salvia miltiorrhiza : A common method involves extraction with an organic solvent like ethanol or ethyl acetate, followed by purification using techniques such as macroporous adsorption resins and high-speed counter-current chromatography (HSCCC).[4][10] Purity is typically assessed by HPLC.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10³ cells/well) and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat cells with a range of concentrations of the tanshinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[2]
-
MTT Incubation: Add MTT solution (e.g., 5 g/L) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer compounds. Adherence to reporting guidelines such as the ARRIVE guidelines is crucial for the reproducibility of animal studies.[2][11][12]
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the subcutaneous injection of cancer cells (e.g., HepG2).[8]
-
Tumor Inoculation: Inject a specific number of cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the tanshinone compound (e.g., intraperitoneally) at a predetermined dose and schedule.[8]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Reporting: Clearly report the number of animals per group, the method of randomization, and any blinding procedures used.[12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: Simplified signaling pathway of tanshinones in cancer cells.
Caption: General experimental workflow for tanshinone evaluation.
Conclusion and Recommendations for Reproducibility
While "this compound" remains a novel compound without a substantial body of published, reproducible data, the extensive research on its analogs provides a solid foundation for future investigations. To enhance the reproducibility of experiments with this and other novel tanshinones, researchers should:
-
Thoroughly Characterize the Compound: Ensure the identity, purity, and stability of the test compound using appropriate analytical techniques.
-
Standardize Experimental Conditions: Meticulously document and control all experimental parameters, including cell line authentication, passage number, reagent sources, and instrument settings.
-
Adhere to Reporting Guidelines: Follow established guidelines such as the ARRIVE guidelines for animal studies to ensure transparent and comprehensive reporting of methodologies and findings.[2][11][12]
-
Utilize Positive and Negative Controls: Include appropriate controls in all experiments to validate the assay and provide a baseline for comparison.
-
Perform Independent Replicates: Conduct a sufficient number of independent experiments to ensure the statistical significance and robustness of the results.
By embracing these principles of rigorous experimental design, execution, and reporting, the scientific community can build a reliable and reproducible body of knowledge on the therapeutic potential of this compound and other promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots | MDPI [mdpi.com]
- 4. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 9. Total Synthesis of Tanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 12. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Architecture of Synthetic Methylenedihydrotanshinquinone: A Comparative Structural Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel synthetic compound is paramount. This guide provides a comparative analysis of synthetic Methylenedihydrotanshinquinone, a novel derivative of the pharmacologically significant tanshinone family. Due to the limited direct data on this specific synthetic compound, this guide leverages experimental data from closely related and well-characterized tanshinone analogues to provide a robust framework for its structural elucidation and comparison.
The tanshinones, a class of abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects.[1][2] Structural modifications of the core tanshinone scaffold can lead to derivatives with altered potency and bioavailability.[3] This guide focuses on a putative synthetic derivative, this compound, and outlines the experimental methodologies required to confirm its structure, comparing its expected spectral characteristics with known tanshinones.
Postulated Structure of this compound
Based on chemical nomenclature, "Dihydrotanshinone" suggests the saturation of the furan (B31954) ring present in many common tanshinones, such as Tanshinone I. The prefix "Methylene" could imply the presence of a methylene (B1212753) (-CH2-) bridge. While various isomeric structures are possible, a plausible postulated structure for a dimeric this compound is presented below, formed by a methylene bridge linking two dihydrotanshinone (B163075) I moieties. The exact point of linkage would require definitive spectroscopic confirmation.
Comparative Analysis of Spectroscopic Data
The structural confirmation of a novel compound like this compound relies on a combination of modern spectroscopic techniques. Below is a comparative summary of the expected and reported spectroscopic data for relevant tanshinone derivatives.
Table 1: Comparison of Key Spectroscopic Data for Tanshinone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) in CDCl₃ | Key ¹³C NMR Signals (δ ppm) in CDCl₃ | Mass Spectrometry [M+H]⁺ (m/z) |
| Postulated this compound (Dimer) | C₃₇H₃₀O₆ | 586.63 (calculated) | Signals for dihydrotanshinone monomers, plus a characteristic singlet for the methylene bridge (expected ~4.0-5.0 ppm) | Signals for dihydrotanshinone monomers, plus a signal for the methylene carbon | Expected around 587 |
| Dihydrotanshinone I | C₁₈H₁₄O₃ | 278.31 | Aromatic protons, methyl singlets, and signals corresponding to the dihydrofuran moiety[4] | Carbonyls, aromatic carbons, and aliphatic carbons of the dihydrofuran ring[5] | 279 |
| Tanshinone I | C₁₈H₁₂O₃ | 276.29 | Aromatic protons and characteristic signals for the furan ring | Carbonyls, aromatic carbons, and furan carbons | 277 |
| Tanshinone IIA | C₁₉H₁₈O₃ | 294.34 | Aromatic protons, methyl singlets, and signals for the dihydrofuran moiety[6] | Carbonyls, aromatic carbons, and aliphatic carbons of the dihydrofuran ring | 295[6] |
| Cryptotanshinone (B1669641) | C₁₉H₂₀O₃ | 296.36 | Aromatic protons and signals for the saturated furan ring | Carbonyls, aromatic carbons, and aliphatic carbons of the saturated furan ring | 297 |
Experimental Protocols for Structural Confirmation
To definitively establish the structure of synthetic this compound, a series of rigorous experimental procedures are necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] A combination of 1D and 2D NMR experiments is essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their electronic environments.
-
¹³C NMR & DEPT: Reveals the number of different types of carbons and distinguishes between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy: [2][8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[10]
1. High-Resolution Mass Spectrometry (HRMS):
-
Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are used to determine the exact mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula.
2. Tandem Mass Spectrometry (MS/MS):
-
The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern.[11] Analysis of these fragments can help to identify structural motifs and confirm the connectivity of different parts of the molecule.[12]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[13][14]
1. Crystal Growth:
-
High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.[15]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[16]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined and refined to yield the final crystal structure.[17]
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biological context of tanshinones, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of synthetic compounds.
Tanshinones exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical pathways implicated in the anticancer effects of these compounds.[18][19][20]
Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of this compound.
Caption: The MAPK/ERK signaling pathway and the putative inhibitory role of this compound.
Alternatives to this compound
The field of tanshinone research is rich with derivatives that serve as alternatives and comparators for biological studies. These include naturally occurring tanshinones and other synthetic derivatives.
1. Natural Tanshinones:
-
Tanshinone I, Tanshinone IIA, and Cryptotanshinone: These are the most abundant and well-studied tanshinones, providing a baseline for comparing the activity of new derivatives.[1][21] Their biological activities have been extensively documented.[1][22][23]
2. Dihydrotanshinone I:
-
As the likely monomeric precursor to the postulated this compound, Dihydrotanshinone I is a critical compound for direct comparison of biological activity and physicochemical properties.[4] It has shown antibacterial and anticancer activities.[1]
3. Other Synthetic Derivatives:
-
Numerous synthetic modifications of the tanshinone scaffold have been reported, aiming to improve water solubility, bioavailability, and target specificity.[3] These compounds, often with modifications on the A or D rings of the tanshinone core, represent a diverse library of alternatives for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. uab.edu [uab.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. How To [chem.rochester.edu]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of Synthetic Methylenedihydrotanshinquinone: A Comparative Structural Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel synthetic compound is paramount. This guide provides a comparative analysis of synthetic Methylenedihydrotanshinquinone, a novel derivative of the pharmacologically significant tanshinone family. Due to the limited direct data on this specific synthetic compound, this guide leverages experimental data from closely related and well-characterized tanshinone analogues to provide a robust framework for its structural elucidation and comparison.
The tanshinones, a class of abietane diterpenes isolated from the roots of Salvia miltiorrhiza, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects.[1][2] Structural modifications of the core tanshinone scaffold can lead to derivatives with altered potency and bioavailability.[3] This guide focuses on a putative synthetic derivative, this compound, and outlines the experimental methodologies required to confirm its structure, comparing its expected spectral characteristics with known tanshinones.
Postulated Structure of this compound
Based on chemical nomenclature, "Dihydrotanshinone" suggests the saturation of the furan ring present in many common tanshinones, such as Tanshinone I. The prefix "Methylene" could imply the presence of a methylene (-CH2-) bridge. While various isomeric structures are possible, a plausible postulated structure for a dimeric this compound is presented below, formed by a methylene bridge linking two dihydrotanshinone I moieties. The exact point of linkage would require definitive spectroscopic confirmation.
Comparative Analysis of Spectroscopic Data
The structural confirmation of a novel compound like this compound relies on a combination of modern spectroscopic techniques. Below is a comparative summary of the expected and reported spectroscopic data for relevant tanshinone derivatives.
Table 1: Comparison of Key Spectroscopic Data for Tanshinone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) in CDCl₃ | Key ¹³C NMR Signals (δ ppm) in CDCl₃ | Mass Spectrometry [M+H]⁺ (m/z) |
| Postulated this compound (Dimer) | C₃₇H₃₀O₆ | 586.63 (calculated) | Signals for dihydrotanshinone monomers, plus a characteristic singlet for the methylene bridge (expected ~4.0-5.0 ppm) | Signals for dihydrotanshinone monomers, plus a signal for the methylene carbon | Expected around 587 |
| Dihydrotanshinone I | C₁₈H₁₄O₃ | 278.31 | Aromatic protons, methyl singlets, and signals corresponding to the dihydrofuran moiety[4] | Carbonyls, aromatic carbons, and aliphatic carbons of the dihydrofuran ring[5] | 279 |
| Tanshinone I | C₁₈H₁₂O₃ | 276.29 | Aromatic protons and characteristic signals for the furan ring | Carbonyls, aromatic carbons, and furan carbons | 277 |
| Tanshinone IIA | C₁₉H₁₈O₃ | 294.34 | Aromatic protons, methyl singlets, and signals for the dihydrofuran moiety[6] | Carbonyls, aromatic carbons, and aliphatic carbons of the dihydrofuran ring | 295[6] |
| Cryptotanshinone | C₁₉H₂₀O₃ | 296.36 | Aromatic protons and signals for the saturated furan ring | Carbonyls, aromatic carbons, and aliphatic carbons of the saturated furan ring | 297 |
Experimental Protocols for Structural Confirmation
To definitively establish the structure of synthetic this compound, a series of rigorous experimental procedures are necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] A combination of 1D and 2D NMR experiments is essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their electronic environments.
-
¹³C NMR & DEPT: Reveals the number of different types of carbons and distinguishes between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy: [2][8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[10]
1. High-Resolution Mass Spectrometry (HRMS):
-
Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are used to determine the exact mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula.
2. Tandem Mass Spectrometry (MS/MS):
-
The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern.[11] Analysis of these fragments can help to identify structural motifs and confirm the connectivity of different parts of the molecule.[12]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[13][14]
1. Crystal Growth:
-
High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.[15]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[16]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined and refined to yield the final crystal structure.[17]
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biological context of tanshinones, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of synthetic compounds.
Tanshinones exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical pathways implicated in the anticancer effects of these compounds.[18][19][20]
Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of this compound.
Caption: The MAPK/ERK signaling pathway and the putative inhibitory role of this compound.
Alternatives to this compound
The field of tanshinone research is rich with derivatives that serve as alternatives and comparators for biological studies. These include naturally occurring tanshinones and other synthetic derivatives.
1. Natural Tanshinones:
-
Tanshinone I, Tanshinone IIA, and Cryptotanshinone: These are the most abundant and well-studied tanshinones, providing a baseline for comparing the activity of new derivatives.[1][21] Their biological activities have been extensively documented.[1][22][23]
2. Dihydrotanshinone I:
-
As the likely monomeric precursor to the postulated this compound, Dihydrotanshinone I is a critical compound for direct comparison of biological activity and physicochemical properties.[4] It has shown antibacterial and anticancer activities.[1]
3. Other Synthetic Derivatives:
-
Numerous synthetic modifications of the tanshinone scaffold have been reported, aiming to improve water solubility, bioavailability, and target specificity.[3] These compounds, often with modifications on the A or D rings of the tanshinone core, represent a diverse library of alternatives for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. uab.edu [uab.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. How To [chem.rochester.edu]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vivo efficacy of Methylenedihydrotanshinquinone compared to..."
A comprehensive review of the in vivo therapeutic potential of key tanshinone derivatives, offering a comparative analysis of their efficacy in preclinical cancer models. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Tanshinone Analogs in Preclinical Cancer Models
The following table summarizes the quantitative data from in vivo studies on different tanshinone analogs, providing a clear comparison of their anti-tumor effects and the experimental conditions under which these were observed.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| Tanshinone I | Prostate Cancer (DU145 Xenograft) | Mice | 150 mg/kg BW, daily for 7 days | Inhibited tumor growth by inducing apoptosis and inhibiting proliferation. Down-regulated Aurora A protein and inhibited angiogenesis.[1] |
| Tanshinone IIA | Prostate Cancer (LNCaP Xenograft) | Mice | 25 mg/kg, daily (oral) | Inhibited tumor growth and decreased tumor Androgen Receptor (AR) expression.[1] |
| Tanshinone IIA | Prostate Cancer (LNCaP Xenograft) | Mice | 60 and 90 mg/kg, for 13 days | Reduced tumor volume.[1] |
| Cryptotanshinone | Prostate Cancer (DU145 Xenograft) | - | 7 µM (in vitro) | Directly binds to STAT3 and inhibits the growth of DU145 cells by down-regulating STAT3 downstream target proteins.[1] |
| TC7 (Tanshinone Analog) | Prostate Cancer (PC3 & LNCaP Xenograft) | Mice | 60 mg/kg, for 18 days (intraperitoneal) | Reduced tumor volume.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
Prostate Cancer Xenograft Model (General Protocol)
-
Cell Culture: Human prostate cancer cell lines (e.g., DU145, LNCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: Cultured cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The tanshinone analog or vehicle control is administered according to the specified dosage and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, protein expression).
Signaling Pathways and Mechanisms of Action
Tanshinone analogs have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Tanshinone IIA has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Tanshinone IIA leads to decreased expression of downstream effectors, ultimately inducing apoptosis in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA.
STAT3 Signaling Pathway
Cryptotanshinone has been identified as a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[1] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. By binding to STAT3, Cryptotanshinone prevents its activation and subsequent downstream signaling, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and survivin.[1]
Caption: Cryptotanshinone inhibits the STAT3 signaling pathway.
Conclusion
The available preclinical data strongly suggest that tanshinone analogs, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, possess significant in vivo anti-tumor efficacy. Their mechanisms of action involve the modulation of key signaling pathways critical for cancer cell survival and proliferation. While direct comparative studies are limited, the collective evidence highlights the potential of this class of compounds as therapeutic agents. Further research is warranted to elucidate the specific in vivo efficacy of Methylenedihydrotanshinquinone and to directly compare its performance against other tanshinone derivatives in standardized preclinical models. This will be crucial for identifying the most potent and clinically translatable candidates for future drug development efforts.
References
"in vivo efficacy of Methylenedihydrotanshinquinone compared to..."
A comprehensive review of the in vivo therapeutic potential of key tanshinone derivatives, offering a comparative analysis of their efficacy in preclinical cancer models. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Tanshinone Analogs in Preclinical Cancer Models
The following table summarizes the quantitative data from in vivo studies on different tanshinone analogs, providing a clear comparison of their anti-tumor effects and the experimental conditions under which these were observed.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| Tanshinone I | Prostate Cancer (DU145 Xenograft) | Mice | 150 mg/kg BW, daily for 7 days | Inhibited tumor growth by inducing apoptosis and inhibiting proliferation. Down-regulated Aurora A protein and inhibited angiogenesis.[1] |
| Tanshinone IIA | Prostate Cancer (LNCaP Xenograft) | Mice | 25 mg/kg, daily (oral) | Inhibited tumor growth and decreased tumor Androgen Receptor (AR) expression.[1] |
| Tanshinone IIA | Prostate Cancer (LNCaP Xenograft) | Mice | 60 and 90 mg/kg, for 13 days | Reduced tumor volume.[1] |
| Cryptotanshinone | Prostate Cancer (DU145 Xenograft) | - | 7 µM (in vitro) | Directly binds to STAT3 and inhibits the growth of DU145 cells by down-regulating STAT3 downstream target proteins.[1] |
| TC7 (Tanshinone Analog) | Prostate Cancer (PC3 & LNCaP Xenograft) | Mice | 60 mg/kg, for 18 days (intraperitoneal) | Reduced tumor volume.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
Prostate Cancer Xenograft Model (General Protocol)
-
Cell Culture: Human prostate cancer cell lines (e.g., DU145, LNCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: Cultured cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The tanshinone analog or vehicle control is administered according to the specified dosage and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, protein expression).
Signaling Pathways and Mechanisms of Action
Tanshinone analogs have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Tanshinone IIA has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Tanshinone IIA leads to decreased expression of downstream effectors, ultimately inducing apoptosis in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA.
STAT3 Signaling Pathway
Cryptotanshinone has been identified as a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[1] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. By binding to STAT3, Cryptotanshinone prevents its activation and subsequent downstream signaling, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and survivin.[1]
Caption: Cryptotanshinone inhibits the STAT3 signaling pathway.
Conclusion
The available preclinical data strongly suggest that tanshinone analogs, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, possess significant in vivo anti-tumor efficacy. Their mechanisms of action involve the modulation of key signaling pathways critical for cancer cell survival and proliferation. While direct comparative studies are limited, the collective evidence highlights the potential of this class of compounds as therapeutic agents. Further research is warranted to elucidate the specific in vivo efficacy of Methylenedihydrotanshinquinone and to directly compare its performance against other tanshinone derivatives in standardized preclinical models. This will be crucial for identifying the most potent and clinically translatable candidates for future drug development efforts.
References
A Comparative Meta-Analysis of Tanshinone Derivatives in Oncology and Cardiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative meta-analysis of the biological activities of various tanshinone derivatives, compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen). While a specific search for "Methylenedihydrotanshinquinone" did not yield dedicated research, this analysis focuses on its prominent analogues: Tanshinone I (TI), Tanshinone IIA (TIIA), and Cryptotanshinone (CT). These compounds have demonstrated significant potential in both oncology and cardiology, offering a valuable reference for researchers exploring novel therapeutic agents in these fields. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways involved in their mechanisms of action.
Tanshinones are a class of abietane (B96969) diterpenes known for their diverse pharmacological effects.[1][2] Despite their therapeutic potential, natural tanshinones often exhibit poor water solubility and limited bioavailability, which has led to the development of synthetic derivatives with improved pharmacokinetic profiles, such as Sodium Tanshinone IIA Sulfonate (STS).[1][3]
Comparative Efficacy of Tanshinone Derivatives
The following tables summarize the reported in vitro and in vivo effects of key tanshinone derivatives across various cancer cell lines and models of cardiovascular disease.
Table 1: Anti-Cancer Activity of Tanshinone Derivatives (In Vitro)
| Compound | Cancer Type | Cell Line(s) | Key Findings (Concentration Range) | Signaling Pathways Implicated | Reference(s) |
| Tanshinone I (TI) | Colon, Stomach, Breast, Liver, Prostate, Lung, Leukemia | Various | Growth inhibition, induction of cell cycle arrest and apoptosis (sub-μM to high μM). | p53, p21 upregulation | [1] |
| Tanshinone IIA (TIIA) | Breast, Ovarian, Glioma | MCF-7, MDA-MB-231, A2780, ID-8 | Inhibition of cell growth and aggressiveness, induction of apoptosis. | PI3K/Akt/JNK | [4] |
| Cryptotanshinone (CT) | Cervical, Cholangiocarcinoma, Melanoma, Rhabdomyosarcoma, Leukemia, Prostate | Various (e.g., Rh30, DU 145) | Anti-proliferative and pro-apoptotic activities (2.5–40 μM), suppression of mTOR pathway. | p53, p21, mTOR | [1] |
| Dihydrotanshinone I (DH-TI) | Breast | MCF-7, MDA-MB-231 | Stronger inhibitory effect than TI and CT, induction of G1 arrest and caspase-mediated apoptosis (0.4–2 μM). | Cyclin D1, CDK4, Bcl-xL reduction | [1] |
Table 2: Cardioprotective Effects of Tanshinone Derivatives
| Compound/Derivative | Model | Key Findings | Mechanism of Action | Reference(s) |
| Tanshinone IIA (TIIA) Derivatives | Hypoxia-reoxygenation injury in neonatal rat cardiomyocytes; Myocardial infarction in rats | Reduced heart infarction area, alleviated myocardial hypertrophy, enhanced cardiac pumping function. | Enhanced metabolic stability and extended half-life. | [5] |
| Tanshinone IIA Sulfonate (STS) | Cardiovascular diseases (clinical use) | Effective for coronary artery disease and angina pectoris. | Antioxidant activities. | [1] |
| Tanshinone IIA (TIIA) | Myocardial ischemia/reperfusion injury | Alleviated inflammatory infiltration and oxidative stress. | Reduced LDH and MDA activity, decreased NF-κB expression, upregulated HO-1. | [6] |
| Tanshinone IIA (TIIA) & Cryptotanshinone (CT) | Chronic hypoxia in H9c2 cells | Protection against cell injury and apoptosis. | Reduced mitochondria hyperpolarization, cytochrome c release, and caspase 3 activity; antioxidant effects. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments frequently cited in tanshinone research.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of tanshinone derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Analysis (e.g., Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with tanshinone derivatives as described above.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a period (e.g., 30 minutes) to induce ischemia, followed by the removal of the suture to allow for reperfusion (e.g., for 2-24 hours).
-
Drug Administration: Tanshinone derivatives or vehicle are administered (e.g., intravenously or intraperitoneally) at a specific time point before or after ischemia.
-
Assessment of Myocardial Injury: After the reperfusion period, hearts are excised. Infarct size is measured using TTC staining. Blood samples are collected to measure cardiac injury markers (e.g., CK-MB, LDH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by tanshinone derivatives and a typical experimental workflow.
Caption: Anti-cancer signaling pathways modulated by tanshinone derivatives.
Caption: Cardioprotective mechanisms of tanshinone derivatives.
Caption: General experimental workflow for evaluating tanshinones.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Molecular mechanisms of cytoprotective effects of tanshinones in H9c2 cells - RMIT University - Figshare [research-repository.rmit.edu.au]
A Comparative Meta-Analysis of Tanshinone Derivatives in Oncology and Cardiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative meta-analysis of the biological activities of various tanshinone derivatives, compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen). While a specific search for "Methylenedihydrotanshinquinone" did not yield dedicated research, this analysis focuses on its prominent analogues: Tanshinone I (TI), Tanshinone IIA (TIIA), and Cryptotanshinone (CT). These compounds have demonstrated significant potential in both oncology and cardiology, offering a valuable reference for researchers exploring novel therapeutic agents in these fields. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways involved in their mechanisms of action.
Tanshinones are a class of abietane diterpenes known for their diverse pharmacological effects.[1][2] Despite their therapeutic potential, natural tanshinones often exhibit poor water solubility and limited bioavailability, which has led to the development of synthetic derivatives with improved pharmacokinetic profiles, such as Sodium Tanshinone IIA Sulfonate (STS).[1][3]
Comparative Efficacy of Tanshinone Derivatives
The following tables summarize the reported in vitro and in vivo effects of key tanshinone derivatives across various cancer cell lines and models of cardiovascular disease.
Table 1: Anti-Cancer Activity of Tanshinone Derivatives (In Vitro)
| Compound | Cancer Type | Cell Line(s) | Key Findings (Concentration Range) | Signaling Pathways Implicated | Reference(s) |
| Tanshinone I (TI) | Colon, Stomach, Breast, Liver, Prostate, Lung, Leukemia | Various | Growth inhibition, induction of cell cycle arrest and apoptosis (sub-μM to high μM). | p53, p21 upregulation | [1] |
| Tanshinone IIA (TIIA) | Breast, Ovarian, Glioma | MCF-7, MDA-MB-231, A2780, ID-8 | Inhibition of cell growth and aggressiveness, induction of apoptosis. | PI3K/Akt/JNK | [4] |
| Cryptotanshinone (CT) | Cervical, Cholangiocarcinoma, Melanoma, Rhabdomyosarcoma, Leukemia, Prostate | Various (e.g., Rh30, DU 145) | Anti-proliferative and pro-apoptotic activities (2.5–40 μM), suppression of mTOR pathway. | p53, p21, mTOR | [1] |
| Dihydrotanshinone I (DH-TI) | Breast | MCF-7, MDA-MB-231 | Stronger inhibitory effect than TI and CT, induction of G1 arrest and caspase-mediated apoptosis (0.4–2 μM). | Cyclin D1, CDK4, Bcl-xL reduction | [1] |
Table 2: Cardioprotective Effects of Tanshinone Derivatives
| Compound/Derivative | Model | Key Findings | Mechanism of Action | Reference(s) |
| Tanshinone IIA (TIIA) Derivatives | Hypoxia-reoxygenation injury in neonatal rat cardiomyocytes; Myocardial infarction in rats | Reduced heart infarction area, alleviated myocardial hypertrophy, enhanced cardiac pumping function. | Enhanced metabolic stability and extended half-life. | [5] |
| Tanshinone IIA Sulfonate (STS) | Cardiovascular diseases (clinical use) | Effective for coronary artery disease and angina pectoris. | Antioxidant activities. | [1] |
| Tanshinone IIA (TIIA) | Myocardial ischemia/reperfusion injury | Alleviated inflammatory infiltration and oxidative stress. | Reduced LDH and MDA activity, decreased NF-κB expression, upregulated HO-1. | [6] |
| Tanshinone IIA (TIIA) & Cryptotanshinone (CT) | Chronic hypoxia in H9c2 cells | Protection against cell injury and apoptosis. | Reduced mitochondria hyperpolarization, cytochrome c release, and caspase 3 activity; antioxidant effects. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments frequently cited in tanshinone research.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of tanshinone derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Analysis (e.g., Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with tanshinone derivatives as described above.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a period (e.g., 30 minutes) to induce ischemia, followed by the removal of the suture to allow for reperfusion (e.g., for 2-24 hours).
-
Drug Administration: Tanshinone derivatives or vehicle are administered (e.g., intravenously or intraperitoneally) at a specific time point before or after ischemia.
-
Assessment of Myocardial Injury: After the reperfusion period, hearts are excised. Infarct size is measured using TTC staining. Blood samples are collected to measure cardiac injury markers (e.g., CK-MB, LDH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by tanshinone derivatives and a typical experimental workflow.
Caption: Anti-cancer signaling pathways modulated by tanshinone derivatives.
Caption: Cardioprotective mechanisms of tanshinone derivatives.
Caption: General experimental workflow for evaluating tanshinones.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Molecular mechanisms of cytoprotective effects of tanshinones in H9c2 cells - RMIT University - Figshare [research-repository.rmit.edu.au]
Independent Validation of Tanshinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activities
Tanshinone derivatives, including Tanshinone I, Tanshinone IIA, Dihydrotanshinone I, and Cryptotanshinone, have demonstrated a range of biological effects, primarily centered around their anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The following tables summarize the key findings and quantitative data from various studies.
Anti-Inflammatory Activity
| Compound | Model System | Key Findings | Quantitative Data (IC50/EC50) | Reference |
| Tanshinone IIA | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines (TNF-α, IL-6).[3] | NO production IC50: ~17.17 µM | [3] |
| Cryptotanshinone | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. | NO production IC50: Not explicitly stated, but demonstrated significant inhibition. | [1] |
| Dihydrotanshinone I | In silico molecular docking and analysis | Predicted to interact with multiple protein targets involved in inflammation. | Not Applicable | [1] |
Anti-Cancer Activity
| Compound | Cancer Cell Line | Key Findings | Quantitative Data (IC50) | Reference |
| Tanshinone I | Human breast cancer (MCF-7, MDA-MB-231) | Induction of apoptosis through modulation of Bcl-2/Bax ratio and activation of Caspase-3.[2] | Not explicitly stated, but demonstrated significant pro-apoptotic effects. | [2] |
| Tanshinone IIA | Human breast cancer (MCF-7, MDA-MB-453) | Promotion of apoptosis via the PI3K/Akt/mTOR signaling pathway.[2] | Not explicitly stated, but demonstrated significant pro-apoptotic effects. | [2] |
Experimental Protocols
Determination of Nitric Oxide (NO) Production in Macrophages
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the tanshinone derivative for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
NO Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.
Apoptosis Assay using Annexin V-FITC/PI Staining
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media. Cells are treated with the tanshinone derivative at various concentrations for a specified period (e.g., 24 or 48 hours).
Staining: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The biological effects of tanshinone derivatives are often attributed to their modulation of key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][5] Several tanshinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of tanshinone derivatives.
Experimental Workflow for Investigating Anti-Inflammatory Effects
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a test compound.
Caption: Workflow for evaluating the anti-inflammatory effects of tanshinone derivatives.
References
- 1. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Independent Validation of Tanshinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activities
Tanshinone derivatives, including Tanshinone I, Tanshinone IIA, Dihydrotanshinone I, and Cryptotanshinone, have demonstrated a range of biological effects, primarily centered around their anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The following tables summarize the key findings and quantitative data from various studies.
Anti-Inflammatory Activity
| Compound | Model System | Key Findings | Quantitative Data (IC50/EC50) | Reference |
| Tanshinone IIA | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines (TNF-α, IL-6).[3] | NO production IC50: ~17.17 µM | [3] |
| Cryptotanshinone | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. | NO production IC50: Not explicitly stated, but demonstrated significant inhibition. | [1] |
| Dihydrotanshinone I | In silico molecular docking and analysis | Predicted to interact with multiple protein targets involved in inflammation. | Not Applicable | [1] |
Anti-Cancer Activity
| Compound | Cancer Cell Line | Key Findings | Quantitative Data (IC50) | Reference |
| Tanshinone I | Human breast cancer (MCF-7, MDA-MB-231) | Induction of apoptosis through modulation of Bcl-2/Bax ratio and activation of Caspase-3.[2] | Not explicitly stated, but demonstrated significant pro-apoptotic effects. | [2] |
| Tanshinone IIA | Human breast cancer (MCF-7, MDA-MB-453) | Promotion of apoptosis via the PI3K/Akt/mTOR signaling pathway.[2] | Not explicitly stated, but demonstrated significant pro-apoptotic effects. | [2] |
Experimental Protocols
Determination of Nitric Oxide (NO) Production in Macrophages
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the tanshinone derivative for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
NO Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.
Apoptosis Assay using Annexin V-FITC/PI Staining
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media. Cells are treated with the tanshinone derivative at various concentrations for a specified period (e.g., 24 or 48 hours).
Staining: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The biological effects of tanshinone derivatives are often attributed to their modulation of key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][5] Several tanshinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of tanshinone derivatives.
Experimental Workflow for Investigating Anti-Inflammatory Effects
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a test compound.
Caption: Workflow for evaluating the anti-inflammatory effects of tanshinone derivatives.
References
- 1. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Personal protective equipment for handling Methylenedihydrotanshinquinone
Essential Safety and Handling Guide for Methylenedihydrotanshinquinone
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the general safety protocols for the quinone class of chemicals. Researchers must conduct a thorough risk assessment for their specific experimental conditions and handle this compound with caution. The information provided here is for guidance purposes and should be supplemented by professional safety advice and a comprehensive review of the safety data for structurally similar compounds.
This guide provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.
Hazard Assessment
Based on the hazardous nature of quinone-class compounds, this compound should be handled as a potentially hazardous substance. Quinones are known to cause severe eye damage, skin irritation or allergic reactions, and may be harmful if swallowed or inhaled.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that create a seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][4][5] | To prevent eye irritation, conjunctivitis, and potential inflammation of the cornea from dust or splashes.[4] Quinones are often classified as causing serious eye damage.[1][6] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A disposable chemical-resistant suit or a fully buttoned lab coat with elasticated cuffs. Closed-toe shoes.[1][2] | To prevent skin contact, which can cause irritation and allergic reactions.[6] Contaminated clothing should be removed immediately and washed before reuse.[6] |
| Respiratory Protection | An appropriate NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder outside of a certified chemical fume hood.[2][4] | To prevent respiratory irritation.[6] The use of a respirator should be part of a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Experiment Preparation
-
Review Safety Information: Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.
-
Fume Hood: Ensure a properly functioning and certified chemical fume hood is available for all manipulations of the compound.[1]
-
Emergency Equipment: Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[1]
-
Spill Kit: Assemble a chemical spill kit appropriate for solid hazardous materials.
Handling Procedure
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, perform this task within the fume hood on a tared and stable weigh boat to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing and dust generation.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]
Spill and Emergency Procedures
-
Minor Spill: For a small spill contained within the fume hood, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3][6]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solution Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[7][8]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[10]
Visualized Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling a hazardous chemical powder like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Hazardous Powders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 5. HYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Personal protective equipment for handling Methylenedihydrotanshinquinone
Essential Safety and Handling Guide for Methylenedihydrotanshinquinone
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the general safety protocols for the quinone class of chemicals. Researchers must conduct a thorough risk assessment for their specific experimental conditions and handle this compound with caution. The information provided here is for guidance purposes and should be supplemented by professional safety advice and a comprehensive review of the safety data for structurally similar compounds.
This guide provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.
Hazard Assessment
Based on the hazardous nature of quinone-class compounds, this compound should be handled as a potentially hazardous substance. Quinones are known to cause severe eye damage, skin irritation or allergic reactions, and may be harmful if swallowed or inhaled.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that create a seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][4][5] | To prevent eye irritation, conjunctivitis, and potential inflammation of the cornea from dust or splashes.[4] Quinones are often classified as causing serious eye damage.[1][6] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A disposable chemical-resistant suit or a fully buttoned lab coat with elasticated cuffs. Closed-toe shoes.[1][2] | To prevent skin contact, which can cause irritation and allergic reactions.[6] Contaminated clothing should be removed immediately and washed before reuse.[6] |
| Respiratory Protection | An appropriate NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder outside of a certified chemical fume hood.[2][4] | To prevent respiratory irritation.[6] The use of a respirator should be part of a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Experiment Preparation
-
Review Safety Information: Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.
-
Fume Hood: Ensure a properly functioning and certified chemical fume hood is available for all manipulations of the compound.[1]
-
Emergency Equipment: Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[1]
-
Spill Kit: Assemble a chemical spill kit appropriate for solid hazardous materials.
Handling Procedure
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, perform this task within the fume hood on a tared and stable weigh boat to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing and dust generation.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]
Spill and Emergency Procedures
-
Minor Spill: For a small spill contained within the fume hood, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3][6]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solution Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[7][8]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[10]
Visualized Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling a hazardous chemical powder like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Hazardous Powders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 5. HYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
